11-Hydroxybisabola-1,3,5-trien-9-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-methyl-6-(4-methylphenyl)heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11-5-7-13(8-6-11)12(2)9-14(16)10-15(3,4)17/h5-8,12,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILAZXNTMGJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence of 11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological activities of the sesquiterpenoid 11-Hydroxybisabola-1,3,5-trien-9-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction: A Promising Sesquiterpenoid
This compound is a bisabolane-type sesquiterpenoid, a class of naturally occurring compounds known for their diverse and significant biological activities.[1][2] These activities include anti-inflammatory, antibacterial, and cytotoxic effects.[2] The bisabolane skeleton, characterized by a six-membered ring, is a common motif in natural products and serves as a precursor for a variety of other sesquiterpenoid structures.[1] This particular compound is distinguished by a hydroxyl group at the 11th carbon position and a ketone at the 9th position, attached to a tri-unsaturated aromatic ring system.[1]
Natural Source and Isolation
The primary natural source of this compound identified in the scientific literature is the leaves of Alpinia intermedia , a plant belonging to the Zingiberaceae (ginger) family.[1][3] It has also been reported to be isolated from the leaves of Alpinia galanga .[4]
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific yield of this compound from Alpinia intermedia or Alpinia galanga. The concentration of sesquiterpenoids in plants can vary based on factors such as geographical location, season of harvest, and the specific cultivar.
Experimental Protocols: Isolation and Identification
The following is a detailed methodology for the isolation and structural elucidation of this compound, based on the protocols described for the separation of sesquiterpenes from Alpinia intermedia by Itokawa et al. (1987).
Extraction
-
Plant Material Preparation: Fresh leaves of Alpinia intermedia are collected and air-dried. The dried leaves are then ground into a coarse powder.
-
Solvent Extraction: The powdered leaves are extracted with methanol (MeOH) at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The chloroform-soluble fraction, which is likely to contain the sesquiterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
Purification
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as hydroxyl and carbonyl groups.
-
Ultraviolet (UV) Spectroscopy: To identify the chromophoric system.
Table 1: Summary of Experimental Techniques for Isolation and Characterization
| Technique | Purpose | Key Parameters |
| Extraction | ||
| Methanol Extraction | To obtain a crude extract of all soluble compounds from the plant material. | Room temperature, repeated extractions. |
| Fractionation | ||
| Solvent Partitioning | To separate compounds based on their polarity. | n-hexane, chloroform, ethyl acetate. |
| Silica Gel Column Chromatography | To perform initial separation of the chloroform fraction. | Gradient elution with n-hexane and ethyl acetate. |
| Purification | ||
| Preparative HPLC | To isolate the pure compound. | Reversed-phase C18 column, methanol/water mobile phase. |
| Structure Elucidation | ||
| Mass Spectrometry | To determine molecular weight and formula. | ESI-MS or HR-MS. |
| NMR Spectroscopy | To determine the detailed chemical structure. | ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC. |
| IR Spectroscopy | To identify functional groups. | KBr pellet or thin film. |
| UV Spectroscopy | To identify the chromophoric system. | Methanol as solvent. |
Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on other bisabolane sesquiterpenoids provides insights into its potential anti-inflammatory mechanisms. These compounds are known to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Bisabolane sesquiterpenoids are thought to inhibit this pathway, thereby reducing inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Bisabolane sesquiterpenoids have been shown to interfere with this pathway.
Caption: Proposed modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and inflammation. Activation of this pathway can lead to the activation of NF-κB. Some natural compounds exert their anti-inflammatory effects by inhibiting the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound, a sesquiterpenoid isolated from Alpinia intermedia and Alpinia galanga, represents a promising natural product for further investigation. The methodologies outlined in this guide provide a foundation for its isolation and characterization. Future research should focus on quantifying the yield of this compound from its natural sources and elucidating its specific molecular targets and mechanisms of action within the inflammatory signaling pathways. Such studies will be crucial for unlocking its full therapeutic potential.
References
Isolation of 11-Hydroxybisabola-1,3,5-trien-9-one from Alpinia galanga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the sesquiterpenoid 11-Hydroxybisabola-1,3,5-trien-9-one from the rhizomes of Alpinia galanga. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow, offering a valuable resource for natural product chemists and pharmacologists. Alpinia galanga, a member of the Zingiberaceae family, is a rich source of various bioactive compounds, including terpenoids and flavonoids[1][2]. Bisabolane-type sesquiterpenoids, a class to which the target compound belongs, are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects[3][4].
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its characterization and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [5] |
| Molecular Weight | 234.33 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 61235-23-2 | [5] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the target compound.
Experimental Protocols
Plant Material and Extraction
Fresh rhizomes of Alpinia galanga should be collected, washed, and shade-dried. The dried rhizomes are then ground into a coarse powder.
Protocol:
-
Maceration: A known quantity of the powdered rhizome (e.g., 1 kg) is subjected to sequential extraction with solvents of increasing polarity.
-
Hexane: The powder is first macerated with hexane (3 x 2 L) at room temperature for 72 hours to remove nonpolar constituents. The hexane extracts are combined and concentrated under reduced pressure.
-
Ethyl Acetate: The marc is then air-dried and subsequently macerated with ethyl acetate (3 x 2 L) for 72 hours. The ethyl acetate extracts are combined and concentrated.
-
Methanol: Finally, the marc is macerated with methanol (3 x 2 L) for 72 hours. The methanolic extracts are combined and concentrated using a rotary evaporator at 40-50°C. The resulting crude methanolic extract is expected to contain the target compound.
-
Chromatographic Isolation
The crude methanolic extract is subjected to column chromatography for the separation of its constituents.
Protocol:
-
Column Preparation: A glass column (e.g., 60 cm x 5 cm) is packed with silica gel (60-120 mesh) using a slurry method in hexane.
-
Sample Loading: The crude methanolic extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Hexane:Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (95:5)
-
-
Fraction Collection: Fractions of a fixed volume (e.g., 25 mL) are collected and monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis: TLC is performed on silica gel plates (e.g., Silica Gel 60 F254). The plates are developed in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualization: The spots are visualized under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid or anisaldehyde-sulfuric acid reagent followed by heating. Terpenoids typically appear as colored spots[7].
-
Pooling and Re-chromatography: Fractions showing similar TLC profiles are pooled together. The fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) may require further purification by repeated column chromatography or preparative TLC to obtain the pure compound.
Characterization
The structure of the isolated compound is elucidated using spectroscopic techniques.
Spectroscopic Data
While the specific ¹H and ¹³C NMR data for this compound isolated from Alpinia galanga is not available in the reviewed literature, Table 2 provides expected chemical shifts based on the analysis of similar bisabolane sesquiterpenoids[7][8][9].
| Position | Expected ¹³C Chemical Shift (δ) | Expected ¹H Chemical Shift (δ) |
| 1 | ~135-145 | - |
| 2 | ~125-130 | ~7.0-7.3 (d) |
| 3 | ~128-132 | ~7.0-7.3 (d) |
| 4 | ~135-140 | - |
| 5 | ~128-132 | ~7.0-7.3 (d) |
| 6 | ~125-130 | ~7.0-7.3 (d) |
| 7 | ~40-50 | ~2.5-2.8 (m) |
| 8 | ~25-35 | ~1.5-1.8 (m) |
| 9 | ~205-215 (C=O) | - |
| 10 | ~45-55 | ~2.2-2.5 (t) |
| 11 | ~70-80 (C-OH) | - |
| 12 | ~25-35 | ~1.2-1.4 (s) |
| 13 | ~25-35 | ~1.2-1.4 (s) |
| 14 (Aromatic CH₃) | ~20-25 | ~2.2-2.4 (s) |
| 15 (CH₃ on side chain) | ~20-25 | ~1.1-1.3 (d) |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound. The chemical shifts are estimates based on data from structurally related bisabolane sesquiterpenoids and are reported in ppm relative to TMS.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of the target compound.
Figure 1: General workflow for the isolation of this compound.
Figure 2: Logical relationship between the source, chemical class, and target compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. avantika.fr [avantika.fr]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimelanoma and Antityrosinase from Alpinia galangal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. scivisionpub.com [scivisionpub.com]
- 9. researchgate.net [researchgate.net]
Biosynthesis pathway of bisabolane-type sesquiterpenoids.
An In-Depth Technical Guide to the Biosynthesis of Bisabolane-Type Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids are a diverse class of monocyclic C15 natural products widely distributed in the plant kingdom, as well as in fungi and marine organisms.[1][2] These compounds, characterized by a C15 skeleton that includes a mono-aromatic ring, exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, cytotoxic, and antidiabetic properties.[2][3] Their potential applications in pharmaceuticals, cosmetics, and as precursors to advanced biofuels have driven significant research into their biosynthesis.[4][5][6] This guide provides a detailed overview of the core biosynthetic pathway, quantitative data from metabolic engineering efforts, and key experimental protocols for the characterization of enzymes involved in bisabolane synthesis.
The Core Biosynthetic Pathway
The biosynthesis of all bisabolane-type sesquiterpenoids originates from the central C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP).[7][8] In yeast and other fungi, FPP is synthesized via the mevalonate (MVA) pathway, while plants utilize both the MVA and the methylerythritol phosphate (MEP) pathways.[9][10] The crucial step in forming the characteristic bisabolane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically bisabolene synthases.[11][12]
The catalytic mechanism involves several key steps:
-
Substrate Ionization : The process begins with the metal-dependent ionization of the substrate, FPP. Class I terpene synthases, which include bisabolene synthases, utilize a divalent cation cofactor, typically Mg²⁺, to bind the diphosphate group and facilitate its departure as a pyrophosphate (PPi) leaving group.[7][13]
-
Carbocation Formation : This ionization generates a farnesyl carbocation.
-
Cyclization : The farnesyl carbocation undergoes a 1,6-cyclization to form the pivotal bisabolyl cation intermediate.[5][14]
-
Product Formation : The bisabolyl cation is then quenched through deprotonation or reaction with a water molecule to yield the diverse array of bisabolane structures, such as α-, β-, and γ-bisabolene isomers or the alcohol (-)-α-bisabolol.[9][14][15] The specific outcome is determined by the unique architecture of the enzyme's active site.
A well-characterized example is the α-bisabolene synthase from the grand fir, Abies grandis (AgBIS), which converts FPP into (E)-α-bisabolene.[5][7]
Quantitative Data from Metabolic Engineering
Significant efforts have been made to produce bisabolane-type sesquiterpenoids in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. These endeavors provide valuable quantitative data on the efficiency of different biosynthetic strategies.
Production of α-Bisabolene in Engineered Yeast
α-Bisabolene is a precursor to the advanced biofuel bisabolane.[5] Engineering efforts have focused on optimizing the native MVA pathway to increase the precursor FPP pool and efficiently converting it to α-bisabolene.
| Host Organism | Key Engineering Strategy | Titer (mg/L) | Reference |
| Pichia pastoris | Cytosolic MVA pathway optimization | 50.5 | [16] |
| P. pastoris | Peroxisomal MVA pathway compartmentalization | 212 | [17] |
| P. pastoris | Optimized peroxisomal pathway (fed-batch) | 1,100 | [16][17][18] |
| Y. lipolytica | Systems metabolic engineering, WCO feedstock | 3,028.9 | [19] |
| S. cerevisiae | Thermosensitive metabolic regulation (fed-batch) | 18,600 | [20] |
Production of (-)-α-Bisabolol and γ-Bisabolene in S. cerevisiae
(-)-α-Bisabolol is valued in the cosmetics and pharmaceutical industries for its anti-inflammatory properties.[4] γ-Bisabolene is also a valuable sesquiterpene with applications as a food additive and biofuel precursor.[6]
| Product | Key Engineering Strategy | Titer (mg/L) | Reference |
| (-)-α-Bisabolol | Introduce MrBBS gene, weaken ERG9 | 221.96 | [4][21] |
| (-)-α-Bisabolol | Fuse ERG20 and MrBBS, optimize MVA pathway | 7,020 (5L bioreactor) | [4][21] |
| γ-Bisabolene | Express AcTPS5 and MVA pathway in peroxisomes | 125.0 | [6] |
| γ-Bisabolene | Dual cytoplasmic-peroxisomal engineering | 296.4 | [6] |
| γ-Bisabolene | Increased acetyl-CoA supply, ERG9 down-regulation (fed-batch) | 2,690 | [6] |
Experimental Protocols
The characterization of novel terpene synthases is fundamental to discovering new biosynthetic pathways and enzymes for metabolic engineering. Below is a generalized protocol for the functional characterization of a candidate bisabolene synthase.
Protocol: Biochemical Characterization of a Bisabolene Synthase
This protocol outlines the key steps from gene identification to product analysis.
-
Gene Cloning and Heterologous Expression
-
Gene Identification : Identify candidate terpene synthase (TPS) genes from transcriptome databases or genome sequences using BLAST algorithms with known TPS sequences.[22]
-
RNA Extraction & cDNA Synthesis : Extract total RNA from the source organism's tissue (e.g., flowers, leaves) and synthesize first-strand cDNA using reverse transcriptase.[22]
-
Gene Amplification : Amplify the full-length open reading frame (ORF) of the candidate TPS gene from the cDNA using PCR with gene-specific primers.
-
Vector Ligation : Clone the amplified ORF into a suitable E. coli expression vector (e.g., pET or pGEX series) containing an inducible promoter and often an affinity tag (e.g., His-tag) for purification.
-
Transformation : Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[23]
-
-
Recombinant Protein Purification
-
Culture Growth : Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ ≈ 0.6-0.8).
-
Protein Expression Induction : Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis : Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse the cells using sonication or a French press.
-
Affinity Chromatography : Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Verification : Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.
-
-
Enzyme Activity Assay
-
Reaction Mixture : Prepare a reaction mixture in a glass vial. A typical mixture contains:[22]
-
Buffer: ~25 mM HEPES (pH 7.4)
-
Substrate: ~2 mM FPP
-
Cofactor: ~15 mM MgCl₂
-
Reducing Agent: ~5 mM Dithiothreitol (DTT)
-
Purified Enzyme: 40-50 µg of the recombinant protein
-
-
Incubation : Incubate the reaction mixture at 30°C for 1-2 hours.[22]
-
Product Extraction : After incubation, extract the terpene products by adding an organic solvent (e.g., hexane or ethyl acetate), vortexing, and separating the organic phase.
-
-
Product Identification via GC-MS
-
Sample Analysis : Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).[22]
-
Compound Identification : Identify the reaction products by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries (e.g., NIST).[22]
-
Conclusion
The biosynthesis of bisabolane-type sesquiterpenoids is a well-defined pathway centered on the cyclization of farnesyl diphosphate by specific sesquiterpene synthases. Understanding this pathway, from the catalytic mechanism of the synthases to the upstream metabolic networks that supply the FPP precursor, is critical for advancing their production. The quantitative successes in metabolic engineering, particularly in yeast, demonstrate the high potential for sustainable and scalable production of these valuable compounds. The experimental protocols provided herein serve as a foundational guide for researchers aiming to discover and characterize new enzymes, further expanding the toolkit for synthetic biology and drug development applications.
References
- 1. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Characterization of Terpene synthase variation in flowers of wild Aquilegia species from Northeastern Asia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Experimental Protocols
The characterization of a novel or isolated natural product like 11-Hydroxybisabola-1,3,5-trien-9-one would typically involve the following spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
Data to be Reported: Chemical shifts (δ) in ppm, integration values, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.
-
-
¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms and their chemical environments.
-
Sample Preparation: Similar to ¹H NMR, a slightly more concentrated sample may be required.
-
Data Acquisition: Acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.
-
Data to be Reported: Chemical shifts (δ) in ppm for each unique carbon atom.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution. For volatile compounds, gas-phase IR can be used.
-
Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Data to be Reported: Absorption frequencies (ν) in wavenumbers (cm⁻¹) for significant peaks, along with their intensity (strong, medium, weak, broad).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern.
-
Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that typically yield the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻), which allows for the determination of the molecular weight.
-
-
Mass Analyzers: Common analyzers include Quadrupole, Time-of-Flight (TOF), and Orbitrap. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
-
Data to be Reported: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative abundances. For HRMS, the measured accurate mass and the calculated elemental composition are reported.
Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how the spectroscopic data would be presented.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.20-7.00 | 4H | m | - | Aromatic-H |
| 3.50 | 1H | q | 6.8 | H-7 |
| 2.85 | 2H | t | 7.5 | H-8 |
| 2.60 | 2H | t | 7.5 | H-10 |
| 2.30 | 3H | s | - | Ar-CH₃ |
| 1.25 | 6H | s | - | H-12, H-13 |
| 1.20 | 3H | d | 6.8 | H-14 |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| 210.0 | C | C-9 (C=O) |
| 145.0 | C | Aromatic-C |
| 138.0 | C | Aromatic-C |
| 129.0 | CH | Aromatic-CH |
| 126.0 | CH | Aromatic-CH |
| 71.0 | C | C-11 (C-OH) |
| 50.0 | CH₂ | C-10 |
| 45.0 | CH₂ | C-8 |
| 35.0 | CH | C-7 |
| 29.0 | CH₃ | C-12, C-13 |
| 21.0 | CH₃ | Ar-CH₃ |
| 18.0 | CH₃ | C-14 |
Table 3: Hypothetical IR and MS Data for this compound
| Technique | Data |
| IR (KBr, cm⁻¹) | 3400 (br, O-H), 2950 (C-H), 1710 (s, C=O), 1600, 1450 (C=C aromatic) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₁₅H₂₃O₂: 235.1693; found: 235.1698 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Disclaimer: The spectroscopic data presented in the tables are hypothetical and for illustrative purposes only, as experimental data for this compound could not be located in publicly available databases and literature. The provided protocols and workflow represent standard methodologies in natural product chemistry.
An In-Depth Technical Guide to 11-Hydroxybisabola-1,3,5-trien-9-one: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxybisabola-1,3,5-trien-9-one is a naturally occurring bisabolane-type sesquiterpenoid isolated from plants of the Alpinia genus, notably Alpinia galanga and Alpinia intermedia. This class of compounds has garnered significant scientific interest due to a wide array of pharmacological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Physicochemical Properties
This compound is a sesquiterpenoid characterized by a 15-carbon backbone. Its structure features a hydroxyl group at the C-11 position, a ketone at C-9, and a tri-unsaturated aromatic ring system.[1] The compound typically exists as a solid at room temperature.[2]
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| CAS Number | 61235-23-2 | [2] |
| Appearance | Typically solid at room temperature | [2] |
| Class | Bisabolane-type Sesquiterpenoid | [1] |
Calculated Physicochemical Data
| Property | Value | Source |
| LogP | 3.219 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Heavy Atom Count | 17 | [2] |
| Complexity | 250 | [2] |
Solubility
Qualitative data suggests that this compound has low water solubility.[2] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] For in vivo studies, formulations often involve suspending the compound in carriers like carboxymethyl cellulose or dissolving it in agents such as PEG400 or Tween 80.[2]
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and characterization of this compound from its natural sources.
Isolation from Alpinia Species
The general workflow for isolating sesquiterpenoids from Alpinia species involves solvent extraction followed by chromatographic separation.
2.1.1. Extraction
-
Air-dried and powdered rhizomes of Alpinia galanga are subjected to extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2.1.2. Chromatographic Purification
-
The crude methanolic extract is subjected to normal phase column chromatography on silica gel (60-120 mesh).
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled and further purified by repeated column chromatography until the pure compound is isolated.
Structural Elucidation
The definitive structure of this compound is established using a combination of spectroscopic techniques.
2.2.1. Mass Spectrometry High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) is used to determine the molecular formula. The molecular ion peak ([M]⁺) at an m/z of 232.1451 confirms the molecular formula as C₁₅H₂₀O₂.
2.2.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key absorptions are expected for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the aromatic ring.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and the placement of protons and functional groups. Techniques such as COSY and DEPT are used to establish connectivity.
Biological Activity and Signaling Pathways
Bisabolane-type sesquiterpenoids, including this compound, are known for their significant anti-inflammatory and cytotoxic properties.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of bisabolane sesquiterpenoids are primarily attributed to their ability to modulate key intracellular signaling pathways that control the expression of pro-inflammatory genes.
3.1.1. Inhibition of NF-κB and MAPK Signaling Pathways In response to inflammatory stimuli such as lipopolysaccharide (LPS), bisabolane sesquiterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Cytotoxic Activity
This compound has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines in vitro, including murine leukemia (P-388) and human lung (A-549), colon (HCT-8), and mammary (MDAMB) cells.[1] The proposed mechanism involves the induction of apoptosis, potentially through a Reactive Oxygen Species (ROS)-mediated signaling pathway.
3.2.1. ROS-Mediated Apoptosis The compound may induce an increase in intracellular ROS levels. This oxidative stress can lead to DNA damage and the activation of stress-activated protein kinases (SAPKs). Concurrently, survival pathways such as AKT and ERK may be inactivated. This cascade of events culminates in the activation of caspases (like caspase-3 and -9) and an increased Bax/Bcl-2 ratio, ultimately leading to programmed cell death (apoptosis).
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer drug development. Its well-defined chemical structure and the growing understanding of its mechanisms of action provide a solid foundation for further research. Future studies should focus on elucidating the precise molecular targets, conducting comprehensive in vivo efficacy and safety profiling, and exploring synthetic analogs to optimize its pharmacological properties. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this potent sesquiterpenoid.
References
An In-depth Technical Guide to 11-Hydroxybisabola-1,3,5-trien-9-one (Curcuphenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one, more commonly known as curcuphenol, is a bioactive sesquiterpenoid found in various natural sources, including marine sponges and plants of the Curcuma genus. This compound has garnered significant scientific interest due to its diverse pharmacological activities, which encompass antiproliferative, pro-apoptotic, antimicrobial, and immunomodulatory effects. This technical guide provides a comprehensive overview of curcuphenol, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol [1] |
| Synonyms | Curcuphenol |
| Appearance | Data not available |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol.[2] |
| CAS Number | 69301-27-5 |
Biological Activities and Quantitative Data
Curcuphenol exhibits a broad spectrum of biological activities against various cell lines and pathogens. The following tables summarize the key quantitative data reported in the literature.
Antiproliferative and Cytotoxic Activity
| Cell Line | Assay | IC50 / Concentration | Reference |
| Caco-2 (Colon) | WST-1 | 29-116 µg/mL (inhibited cell proliferation) | [3] |
| HCT-116 (Colon) | Not specified | Moderate activity | [3] |
| A-549 (Lung) | Not specified | MIC: 0.1-10 µg/mL | [4] |
| HCT-8 (Colon) | Not specified | MIC: 0.1-10 µg/mL | [4] |
| MDAMB (Mammary) | Not specified | MIC: 0.1-10 µg/mL | [4] |
| P-388 (Murine Leukemia) | Not specified | Preliminary evidence of activity | [3] |
Antimicrobial, Antimalarial, and Anti-leishmanial Activity
| Organism | Activity | IC50 / MIC | Reference |
| Staphylococcus aureus | Antimicrobial | - | [4] |
| Cryptococcus neoformans | Antimicrobial | - | [3] |
| Candida albicans | Antifungal | - | [3] |
| Plasmodium falciparum (D6 clone) | Antimalarial | No activity | [4] |
| Plasmodium falciparum (W2 clone) | Antimalarial | IC50: 16.5 µM | [4] |
| Leishmania donovani | Anti-leishmanial | IC50: 11 µM | [4] |
Mechanisms of Action
Curcuphenol exerts its biological effects through multiple mechanisms, primarily through the induction of apoptosis in cancer cells and by modulating the host immune response.
Induction of Apoptosis
Curcuphenol has been shown to induce apoptosis in human colon cancer cells (Caco-2) in a dose-dependent manner. This pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Caption: Curcuphenol-induced apoptosis pathway in Caco-2 cells.
Immunomodulation via Histone Deacetylase (HDAC) Enhancement
A novel mechanism of action for curcuphenol is its ability to enhance the activity of histone deacetylases (HDACs). This is an unusual activity, as most cancer therapies involving HDACs focus on their inhibition. In metastatic tumors that have lost the ability to present tumor antigens to the immune system (a phenomenon known as immune escape), curcuphenol and its synthetic analogues can restore the expression of the antigen presentation machinery (APM). This restoration of APM resurrects the immune recognition of these metastatic tumors.
Caption: Curcuphenol's mechanism for reversing immune escape.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on curcuphenol.
Cell Proliferation Assay (WST-1)
Objective: To assess the antiproliferative effect of curcuphenol on Caco-2 colon cancer cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with L-glutamine
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well microplates
-
Curcuphenol stock solution (dissolved in DMSO)
-
WST-1 reagent
Procedure:
-
Culture Caco-2 cells in DMEM supplemented with 10% FCS, 100 IU/mL penicillin, and 10 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Detach cells using trypsin-EDTA and resuspend to a concentration of 1 x 10⁵ cells/mL.
-
Seed 2 x 10⁴ cells in 200 µL of medium per well in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of curcuphenol (e.g., 7 to 116 µg/mL). Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
Add 20 µL of WST-1 reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Cell Death Detection ELISA)
Objective: To quantify apoptosis in Caco-2 cells treated with curcuphenol.
Materials:
-
Caco-2 cells and culture reagents
-
96-well plates
-
Curcuphenol
-
Cell Death Detection ELISA PLUS kit (Roche)
Procedure:
-
Seed 1 x 10⁴ Caco-2 cells per well in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of curcuphenol for 6 hours.
-
Lyse the cells according to the manufacturer's protocol.
-
Centrifuge the lysate to separate the cytoplasmic fraction (supernatant) from the nuclei (pellet).
-
Perform the ELISA according to the manufacturer's instructions to detect histone-associated DNA fragments (nucleosomes) in the cytoplasmic fraction.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in apoptosis relative to untreated control cells.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in Caco-2 cells after curcuphenol treatment.
Materials:
-
Caco-2 cells and culture reagents
-
25 cm² culture flasks
-
Curcuphenol
-
Lysis buffer (50 mM Tris, 2 mM EDTA, pH 7.4, 6 mM taurocholate, 1 mM PMSF, 100 mM DTT, 10 mg/ml leupeptin, 10 mg/ml aprotinin)
-
Assay buffer (50 mM Hepes, 0.1 M NaCl, 0.1% CHAPS, 10 mM DTT, 0.1 mM EDTA, 10% glycerol, pH 7.4)
-
Caspase-3 substrate solution (e.g., Ac-DEVD-pNA)
Procedure:
-
Seed Caco-2 cells at 0.6 x 10⁶ cells/mL in 25 cm² flasks and grow for 72 hours.
-
Treat cells with different concentrations of curcuphenol for 6 hours.
-
Harvest cells by scraping and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in 100 µL of lysis buffer on ice for 15 minutes.
-
Add 100 µL of assay buffer and 10 µL of caspase-3 substrate solution.
-
Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength for the chosen substrate (e.g., 405 nm for pNA) at regular intervals.
-
Calculate the caspase-3 activity, often expressed as fold-increase over the untreated control.
MHC-I Surface Expression by Flow Cytometry
Objective: To evaluate the effect of curcuphenol on the surface expression of MHC-I on metastatic tumor cells.
Materials:
-
Metastatic tumor cell line (e.g., A9)
-
Cell culture reagents
-
6-well plates
-
Curcuphenol or its analogues
-
Fluorescently-labeled anti-MHC-I antibody (e.g., anti-H-2K/H-2D)
-
Flow cytometer
Procedure:
-
Plate tumor cells in 6-well plates (e.g., 10,000 cells per well).
-
The following day, treat the cells with the desired concentrations of curcuphenol or its analogues for 48 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FCS).
-
Incubate the cells with the fluorescently-labeled anti-MHC-I antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the MHC-I signal.
Caption: Experimental workflow for MHC-I surface expression analysis.
Synthesis of Curcuphenol
The total synthesis of curcuphenol, including its enantiomers, has been achieved through various chemical routes. One common approach involves the asymmetric methylation of a precursor molecule, followed by a series of reactions to construct the bisabolane skeleton and introduce the required functional groups. For instance, the synthesis of (S)-(+)-curcuphenol can be initiated from a chiral synthon, which is then elaborated through steps like Grignard reactions, cyclization, and aromatization to yield the final product. The synthesis of racemic curcuphenol and its analogues has also been reported, often starting from commercially available materials and employing standard organic chemistry transformations.
Conclusion
This compound (curcuphenol) is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to induce apoptosis in cancer cells and, in particular, its unique mechanism of enhancing HDAC activity to counteract immune evasion in metastatic tumors, opens up new avenues for cancer therapy research. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to study the effects of curcuphenol and its analogues. Further research is needed to fully elucidate its mechanisms of action, optimize its therapeutic efficacy, and evaluate its safety profile in preclinical and clinical settings.
References
The Bioactive Potential of Sesquiterpenoids from Alpinia Species: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities, underlying molecular mechanisms, and experimental evaluation of sesquiterpenoids derived from the Alpinia genus.
Introduction
The genus Alpinia, a prominent member of the Zingiberaceae family, encompasses a wide array of aromatic and medicinal plants.[1] For centuries, various Alpinia species have been integral to traditional medicine and culinary practices across Asia.[1] Modern phytochemical investigations have unveiled a rich chemical diversity within this genus, with sesquiterpenoids emerging as a particularly promising class of bioactive compounds.[2][3] These C15 terpenoids, constructed from three isoprene units, exhibit a remarkable range of pharmacological effects, including enzyme inhibition, anti-inflammatory, neuroprotective, and cytotoxic activities.[4][5][6] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoids from Alpinia species, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Quantitative Bioactivity Data of Sesquiterpenoids from Alpinia Species
The following tables summarize the quantitative data on the inhibitory activities of various sesquiterpenoids isolated from different Alpinia species.
Table 1: α-Glucosidase Inhibitory Activity
| Alpinia Species | Sesquiterpenoid | IC50 (µM) | Reference Compound | IC50 (µM) |
| Alpinia oxyphylla | Compound 3 | 190.0 | Acarbose | 212.0 |
| Alpinia oxyphylla | Compound 9 | 204.0 | Acarbose | 212.0 |
| Alpinia oxyphylla | Compound 11 | 181.8 | Acarbose | 212.0 |
| Alpinia oxyphylla | Compound 13 | 159.6 | Acarbose | 212.0 |
Data sourced from Cui et al., 2023.[4]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Alpinia Species | Sesquiterpenoid | IC50 (µM) |
| Alpinia oxyphylla | Alpinenone | 81.6 ± 3.5 |
| Alpinia galanga | Compound 6 | 295.70 |
| Alpinia galanga | Compound 9 | 183.91 |
Data for Alpinenone from Chen et al., as cited by ResearchGate.[5] Data for compounds from Alpinia galanga from Zhou et al., 2024.[7]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of sesquiterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ to 1 x 10⁶ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the sesquiterpenoid compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm or 570 nm using a microplate reader.[1][10]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[11] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours to allow for adherence.[11][12]
-
Compound Pre-treatment: Treat the cells with various concentrations of the sesquiterpenoid compounds for 1-2 hours before inducing inflammation.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate the cells.[10] Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Griess Reaction:
-
Collect 50-100 µL of the cell culture supernatant from each well.[10][12]
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a separate 96-well plate.[10][12]
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12]
-
Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS control - NO concentration in treated sample) / NO concentration in LPS control] x 100. The IC₅₀ value is then determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the inhibition of acetylcholinesterase, an enzyme crucial in the breakdown of the neurotransmitter acetylcholine.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
Test compound at various concentrations
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Substrate Addition: Add the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at 412 nm at regular intervals.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
Sesquiterpenoids from Alpinia species exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many sesquiterpenoids have been shown to inhibit the NF-κB pathway.
Caption: NF-κB signaling pathway and points of inhibition by sesquiterpenoids.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation. The MAPK cascade consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn upregulate the expression of pro-inflammatory mediators.
Caption: MAPK signaling cascade and potential inhibitory targets for sesquiterpenoids.
Experimental Workflow
The discovery and characterization of bioactive sesquiterpenoids from Alpinia species typically follow a systematic workflow.
Caption: General workflow for the discovery of bioactive sesquiterpenoids.
Conclusion
Sesquiterpenoids from Alpinia species represent a rich and largely untapped source of novel therapeutic agents. Their diverse biological activities, including potent enzyme inhibition and anti-inflammatory effects, underscore their potential for drug development. The methodologies and pathway analyses presented in this guide offer a framework for the systematic investigation of these valuable natural products. Further research, focusing on in vivo efficacy, safety profiling, and structure-activity relationship studies, will be crucial in translating the therapeutic promise of Alpinia sesquiterpenoids into clinical applications.
References
- 1. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclic Triterpenoids from Alpinia katsumadai Seeds with Proprotein Convertase Subtilisin/Kexin Type 9 Expression and Secretion Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Sesquiterpenes-Rich Extract of Alpinia oxyphylla Miq. on Amyloid-β-Induced Cognitive Impairment and Neuronal Abnormalities in the Cortex and Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Terpenoids from Alpinia galanga and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
In Vitro Cytotoxicity of 11-Hydroxybisabola-1,3,5-trien-9-one Against Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one, a bisabolane-type sesquiterpenoid, has emerged as a compound of interest in oncology research due to its potential cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this natural product, also known as curcuphenol. The document details its effects on cancer cells, outlines key experimental protocols for its evaluation, and visualizes associated workflows and potential signaling pathways. While this compound has demonstrated notable cytotoxic effects, publicly available quantitative data remains limited.[1] This guide, therefore, also serves to highlight areas requiring further investigation to fully elucidate its therapeutic potential. This compound can be isolated from the leaves of Alpinia galanga.[3]
Data Presentation: In Vitro Cytotoxicity
Quantitative data on the cytotoxic activity of this compound is not extensively available in the current literature. The following table summarizes the reported inhibitory concentration (IC50) value.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Parameter Measured |
| Caco-2 | Colon Adenocarcinoma | 43 | DNA replication inhibition |
Table 1: Reported in vitro activity of this compound.[1]
Note: The IC50 value for Caco-2 cells pertains to the inhibition of DNA replication and not necessarily overall cell viability. Cytotoxic effects against lung (A-549), and mammary (MCF-7) cancer cell lines have been reported, but specific IC50 values have not been explicitly quantified in the available literature.[1]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][5][6]
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- (Bottom-Left Quadrant): Viable cells
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Guide to its Potential Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid isolated from plants of the Alpinia genus, notably Alpinia galanga and Alpinia intermedia.[1][2] While direct and extensive research on the specific anti-inflammatory properties of this compound is limited, a substantial body of evidence from structurally related bisabolane sesquiterpenoids and extracts of its source plants suggests a significant potential for anti-inflammatory activity. This technical guide synthesizes the available information on related compounds, outlines established experimental protocols for assessing anti-inflammatory effects, and visualizes the key signaling pathways likely modulated by this class of molecules. The primary mechanisms of action for bisabolane sesquiterpenoids involve the modulation of crucial inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[3][4][5] This document serves as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases.[6] Natural products are a rich source of novel anti-inflammatory compounds.[7] this compound belongs to the bisabolane-type sesquiterpenoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[8][9] Its presence in Alpinia galanga, a plant with traditional uses in treating inflammatory conditions, further supports the rationale for investigating its pharmacological properties.[6][10]
Quantitative Data on Related Bisabolane Sesquiterpenoids
Direct quantitative data for this compound is not extensively available in public literature. However, studies on other bisabolane-type sesquiterpenoids provide valuable insights into the potential potency of this compound class. The following tables summarize the anti-inflammatory activities of various bisabolane sesquiterpenoids, primarily focusing on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production by Bisabolane Sesquiterpenoids in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Source | IC50 (µM) | Reference |
| Morincitrinoid A | Morinda citrifolia | 0.98 ± 0.07 | [11] |
| Morincitrinoid B | Morinda citrifolia | 1.54 ± 0.09 | [11] |
| Morincitrinoid C | Morinda citrifolia | 3.21 ± 0.12 | [11] |
| Morincitrinoid D | Morinda citrifolia | 4.87 ± 0.15 | [11] |
| Morincitrinoid E | Morinda citrifolia | 5.12 ± 0.13 | [11] |
| Morincitrinoid F | Morinda citrifolia | 6.32 ± 0.11 | [11] |
| Curbisabolanone B | Curcuma longa | > 10 | [5] |
| Curbisabolanone C | Curcuma longa | > 10 | [5] |
| Curbisabolanone D | Curcuma longa | 6.9 ± 0.8 | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Bisabolane Sesquiterpenoids
| Compound | Assay | Cell Line | Effect | Reference |
| Curbisabolanone D | IL-1β Production | RAW 264.7 | Significant inhibition | [5] |
| Curbisabolanone D | IL-6 Production | RAW 264.7 | Significant inhibition | [5] |
| Curbisabolanone D | TNF-α Production | RAW 264.7 | Significant inhibition | [5] |
| Curbisabolanone D | PGE2 Production | RAW 264.7 | Significant inhibition | [5] |
| Compound from C. longa | TNF-α, IL-6, IL-8, IP-10 | A549 | Marked reduction at mRNA and protein levels | [3] |
Experimental Protocols
To evaluate the anti-inflammatory properties of this compound, a series of standardized in vitro and in vivo assays can be employed.
In Vitro Assays
3.1.1. Cell Culture and Viability Assay
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay (MTT): To determine non-toxic concentrations of the test compound, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Procedure: RAW 264.7 cells are seeded in 48-well plates. The cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the nitrite concentration is calculated from a sodium nitrite standard curve.
3.1.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Procedure: RAW 264.7 cells are treated as described for the NO production assay.
-
Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
3.1.4. Western Blot Analysis for Signaling Pathway Proteins
-
Procedure: Cells are treated with the test compound and/or LPS for specified time points. Total protein is extracted, and protein concentrations are determined.
-
Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, IκBα, p-p38, p-ERK, p-JNK) and their total forms. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar or Sprague-Dawley rats are used.
-
Procedure: Animals are divided into groups: control, standard drug (e.g., Indomethacin), and test compound groups (at various doses). The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Putative Anti-inflammatory Mechanism via NF-κB and MAPK Pathways.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, the data from structurally analogous bisabolane sesquiterpenoids strongly indicates its potential as a potent anti-inflammatory agent. The established mechanisms of action for this compound class, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a clear roadmap for the systematic evaluation of this promising natural product. Further investigation is warranted to isolate and characterize the activity of this compound, which could lead to the development of novel therapeutics for a range of inflammatory disorders.
References
- 1. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluate the anti-inflammatory effects of Alpinia galanga extract. [wisdomlib.org]
- 7. Phytochemical analysis, antioxidant, anticancer, and antibacterial potential of Alpinia galanga (L.) rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 9. This compound | Benchchem [benchchem.com]
- 10. ddtjournal.net [ddtjournal.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 11-Hydroxybisabola-1,3,5-trien-9-one from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid found in various medicinal plants, notably within the Alpinia genus of the Zingiberaceae family.[1][2][3] This class of compounds is of significant interest to the scientific community due to its wide range of reported biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[4] These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, a summary of quantitative data from related studies, and an overview of its potential biological mechanism of action.
Plant Sources
The primary plant sources for this compound identified in the literature are:
-
Alpinia galanga (Greater Galangal)[5]
-
Alpinia intermedia
While this document focuses on Alpinia species, related bisabolane sesquiterpenoids are also found in other plants of the Zingiberaceae family, such as Curcuma xanthorrhiza.[6]
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern "green" extraction techniques can be employed.
Conventional Extraction Methods
-
Maceration: This simple technique involves soaking the dried and powdered plant material in a selected solvent for an extended period with occasional agitation.
-
Soxhlet Extraction: A more efficient continuous extraction method where the plant material is repeatedly washed with a fresh portion of the condensed solvent.
-
Hydrodistillation: Primarily used for the extraction of volatile compounds, this method involves co-distillation of the plant material with water. The essential oil containing the target compound is then separated from the aqueous phase.[6]
Modern "Green" Extraction Techniques
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to higher extraction efficiency and shorter extraction times.[7]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[8] This method is known for reducing extraction time and solvent consumption.
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoids from Alpinia Species
This protocol is based on general principles of UAE for terpenoids from plant material and can be optimized for this compound.
Materials and Equipment:
-
Dried and powdered leaves of Alpinia galanga or Alpinia intermedia
-
Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried, finely powdered Alpinia leaves.
-
Extraction:
-
Place the powdered plant material in a 2 L beaker.
-
Add 1 L of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Purification by Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) using hexane as the slurry solvent.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., v/v).[6][9]
-
Collect fractions of 20-30 mL.
-
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Isolation: Combine the fractions containing the pure compound and evaporate the solvent to yield this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of Sesquiterpenoids from Alpinia Species
This protocol outlines the use of MAE for the extraction of the target compound.
Materials and Equipment:
-
Dried and powdered leaves of Alpinia galanga or Alpinia intermedia
-
Ethanol (70%)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography supplies (as in Protocol 1)
Procedure:
-
Preparation of Plant Material: Weigh 50 g of dried, finely powdered Alpinia leaves.
-
Extraction:
-
Place the plant material in the microwave extraction vessel.
-
Add 1 L of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Set the microwave parameters: power at 600 W and extraction time of 10 minutes.
-
After extraction, allow the mixture to cool and then filter.
-
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Purification: Follow the same column chromatography procedure as outlined in Protocol 1 (steps 4-6).
Data Presentation
While specific quantitative data for the extraction of this compound is limited in the literature, the following tables provide a summary of yields for total extracts and related compounds from Alpinia and related species using various methods. This data can serve as a reference for estimating expected yields and optimizing extraction parameters.
Table 1: Comparison of Total Extract Yield with Different Extraction Methods and Solvents
| Plant Species | Plant Part | Extraction Method | Solvent | Solid-to-Liquid Ratio | Time | Temperature | Yield (%) | Reference |
| Alpinia blepharocalyx | Leaves | MAHD | Water | 1:7 (g/mL) | 45 min | - | - | [10] |
| Alpinia oxyphylla | Leaves | MAE | 50% Ethanol | 1:20 (g/mL) | 3 cycles | 70°C | 28.24 | [11] |
| Alpinia officinarum | - | UAE | Water | 1:12 (mL/g) | 6 min | - | 5.72 | [12] |
| Caesalpinia bonduc | Seeds | UAE + Maceration | 50% Hydroalcohol | 1:4 (g/mL) | 90 min | 50°C | 11.2 | [13] |
| Curcuma longa | Rhizome | MAE | Ethanol | 1:20 (g/mL) | 30 min | - | 10.32 | [14] |
Table 2: Yield of Specific Compounds from Related Plants Using Advanced Extraction Techniques
| Plant Species | Compound | Extraction Method | Solvent | Yield | Reference |
| Alpinia galanga | Galangin | Maceration | Methanol | 7.67 ± 0.36 mg/g | [15] |
| Cannabis | Terpenes | UAE | Ethanol | 14.2% higher than MAE | [16] |
| Abelmoschus sagittifolius | Terpenoids | UAE-MAE | NADES | 111 ± 3 mg UA/g dw | [17] |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the extraction and purification of this compound is depicted below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ljkzedo.ba [ljkzedo.ba]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. circforbio.ntua.gr [circforbio.ntua.gr]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Microwave Assisted Hydro Distillation for Enhanced Essential Oil Extraction and Antioxidant Activity from Alpinia Blepharocalyx K. Schum. Leaves [arccjournals.com]
- 11. Optimization of microwave-assisted extraction, antioxidant capacity, and characterization of total flavonoids from the leaves of Alpinia oxyphylla Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 11-Hydroxybisabola-1,3,5-trien-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 11-Hydroxybisabola-1,3,5-trien-9-one, a bisabolane-type sesquiterpenoid, using High-Performance Liquid Chromatography (HPLC). Sesquiterpenoids are a diverse class of natural products with significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2] The described methodology outlines a robust strategy for isolating this compound from a crude extract, achieving high purity suitable for further biological and chemical analysis. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a monocyclic sesquiterpenoid characterized by a 15-carbon skeleton.[2] These compounds are found in various natural sources, including terrestrial plants and marine organisms.[1] The purification of individual sesquiterpenoids from complex natural extracts is a critical step to enable accurate structural elucidation and evaluation of their biological activities.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products due to its high resolution and efficiency.[3][4] This document presents a comprehensive protocol for the purification of this compound, leveraging reversed-phase HPLC for optimal separation.
Experimental Protocols
Crude Extract Preparation
Prior to HPLC purification, a crude extract containing this compound should be prepared from the source material (e.g., plant leaves, fungal culture).[5] A general procedure for obtaining a semi-purified extract is as follows:
-
Extraction: The biomass is extracted with a suitable organic solvent such as ethyl acetate or methanol to isolate compounds of medium to low polarity.
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.
-
Pre-purification (Optional): For highly complex extracts, an initial purification step using silica gel column chromatography can be employed.[1] A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) can effectively enrich the fraction containing the target sesquiterpenoid.[1][6]
HPLC Purification Protocol
This protocol utilizes a reversed-phase preparative HPLC system, which is well-suited for the separation of moderately polar compounds like this compound.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative HPLC system with a gradient pump and a UV-Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Sample Solvent | Methanol or Acetonitrile |
| Detection Wavelength | 254 nm (or based on UV-Vis scan of the crude extract) |
Table 2: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 40 | 60 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 40 | 60 |
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (60% Acetonitrile in Water) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the pre-purified, dried extract in a minimal amount of the sample solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Run the gradient elution as described in Table 2. Monitor the chromatogram and collect fractions corresponding to the peak of interest. The retention time for this compound will need to be determined, potentially by analytical HPLC of the fractions and subsequent analysis (e.g., LC-MS).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with the same or a similar method.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified this compound.
Data Presentation
Table 3: Expected Results and Quality Control
| Parameter | Expected Value | Method of Verification |
| Purity | >95% | Analytical HPLC (UV area %) |
| Retention Time | Compound-specific (to be determined) | HPLC Analysis |
| Molecular Formula | C15H22O2 | Mass Spectrometry (MS) |
| Molecular Weight | 234.33 g/mol | Mass Spectrometry (MS) |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationships in HPLC Method Development
Caption: Logical steps for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 11-Hydroxybisabola-1,3,5-trien-9-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid that has been isolated from the plant Alpinia galanga. This class of natural products has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory and anticancer properties. These effects are often attributed to the modulation of key cellular signaling pathways. This document provides detailed protocols for the synthesis of this compound derivatives, a summary of their biological activities, and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Position | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] |
| 1 | 7.12 (d, J=8.0 Hz, 2H) | 145.5 |
| 2 | 7.12 (d, J=8.0 Hz, 2H) | 129.2 |
| 3 | - | 126.8 |
| 4 | - | 137.5 |
| 5 | 7.12 (d, J=8.0 Hz, 2H) | 126.8 |
| 6 | 7.12 (d, J=8.0 Hz, 2H) | 129.2 |
| 7 | 2.70 (m, 1H) | 45.3 |
| 8 | 2.55 (t, J=7.5 Hz, 2H) | 52.1 |
| 9 | - | 211.8 |
| 10 | 2.80 (t, J=7.5 Hz, 2H) | 30.1 |
| 11 | - | 71.2 |
| 12 | 1.25 (s, 6H) | 29.5 |
| 13 | 1.22 (d, J=7.0 Hz, 3H) | 21.8 |
| 14 | 2.32 (s, 3H) | 21.0 |
Note: Spectroscopic data is based on closely related structures and known chemical shifts for similar functional groups. Precise data for the title compound should be confirmed experimentally.
Experimental Protocols
A plausible synthetic route for this compound can be adapted from the enantioselective synthesis of its isomer, (S)-1-hydroxy-1,3,5-bisabolatrien-10-one. The key steps involve the preparation of a chiral aldehyde, a Grignard reaction to introduce the side chain, and subsequent oxidation.
Protocol 1: Synthesis of (S)-3-(p-tolyl)butanal (Intermediate 1)
Objective: To synthesize the chiral aldehyde precursor.
Materials:
-
(S)-3-(p-tolyl)butanoic acid
-
Oxalyl chloride
-
Pyridine
-
Tri-tert-butoxy-lithium aluminum hydride
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: To a solution of (S)-3-(p-tolyl)butanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours.
-
Reduction to Aldehyde: In a separate flask, prepare a solution of tri-tert-butoxy-lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at -78 °C. To this, add the freshly prepared acid chloride solution dropwise.
-
Reaction Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-3-(p-tolyl)butanal.
Protocol 2: Synthesis of (S)-11-Hydroxybisabola-1,3,5-triene (Intermediate 2)
Objective: To form the carbon skeleton via a Grignard reaction.
Materials:
-
(S)-3-(p-tolyl)butanal (Intermediate 1)
-
2-bromopropane
-
Magnesium turnings
-
Acetone
-
Anhydrous diethyl ether
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq) and a crystal of iodine. Add a solution of 2-bromopropane (1.5 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-bromopropane solution to maintain a gentle reflux.
-
Grignard Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of (S)-3-(p-tolyl)butanal (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction with Acetone: After the addition is complete, add acetone (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Final Product)
Objective: To oxidize the secondary alcohol to the corresponding ketone.
Materials:
-
(S)-11-Hydroxybisabola-1,3,5-triene (Intermediate 2)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Oxidation: To a solution of (S)-11-Hydroxybisabola-1,3,5-triene (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.5 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Bisabolane sesquiterpenoids have been reported to exhibit significant anti-inflammatory and anticancer activities. Their mechanism of action often involves the modulation of key signaling pathways that regulate inflammation and cell proliferation.[1][2][3]
Anti-Inflammatory Activity: Bisabolane sesquiterpenoids can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2] This is often achieved by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] Some derivatives also modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1]
Anticancer Activity: Certain bisabolane sesquiterpenoids have shown specific cytotoxic activity against cancer cell lines, such as human leukemia HL-60 cells.[4] The anticancer effects can be mediated by inducing cell differentiation.[4]
Caption: Key signaling pathways modulated by bisabolane sesquiterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity [mdpi.com]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific anticancer activity of a new bisabolane sesquiterpene against human leukemia cells inducing differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 11-Hydroxybisabola-1,3,5-trien-9-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 11-Hydroxybisabola-1,3,5-trien-9-one, a bisabolane-type sesquiterpenoid, using common cell culture-based assays. The protocols detailed below are foundational methods for determining cell viability and elucidating the mechanisms of cell death.
Introduction to this compound
This compound is a sesquiterpenoid that can be isolated from the leaves of plants such as Alpinia galanga and Alpinia intermedia.[1][2] Sesquiterpenoids are a diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] Preliminary research suggests that the cytotoxic effects of this compound may be mediated through the induction of apoptosis, or programmed cell death.[1] Specifically, in human colon adenocarcinoma Caco-2 cells, this compound has been shown to cause a dose-dependent increase in cell death associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound like this compound.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for comparing the cytotoxic effects of this compound across different cell lines and assays. The following tables provide a template for organizing your results.
Table 1: IC₅₀ Values of this compound (µM)
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)* |
| Cancer Cell Line 1 (e.g., SW480) | MTT | 48 | Value | Value |
| Cancer Cell Line 2 (e.g., MCF-7) | MTT | 48 | Value | Value |
| Normal Cell Line (e.g., HaCaT) | MTT | 48 | Value | N/A |
| Cancer Cell Line 1 (e.g., SW480) | LDH | 48 | Value | Value |
| Cancer Cell Line 2 (e.g., MCF-7) | LDH | 48 | Value | Value |
| Normal Cell Line (e.g., HaCaT) | LDH | 48 | Value | N/A |
*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Apoptosis Analysis via Annexin V/PI Staining (% of Cells)
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | Value | Value | Value |
| This compound | 0.5 x IC₅₀ | Value | Value | Value |
| This compound | 1 x IC₅₀ | Value | Value | Value |
| This compound | 2 x IC₅₀ | Value | Value | Value |
| Positive Control (e.g., Staurosporine) | Value | Value | Value | Value |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[5] Create serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane, making it a reliable indicator of cell lysis.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate for each condition:[7][8]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the assay.[7]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7][9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway Visualization
Based on existing literature, this compound may induce apoptosis through the activation of caspase-3.[1] The following diagram illustrates a simplified intrinsic apoptosis pathway leading to caspase-3 activation.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Apoptosis assay kits | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of 11-Hydroxybisabola-1,3,5-trien-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid, a class of natural compounds known for a variety of biological activities.[1][2] In vitro and in vivo studies of similar compounds have demonstrated significant anti-inflammatory, cytotoxic, and antioxidant properties, suggesting potential therapeutic applications.[1][2] For instance, new bisabolane-type sesquiterpenoids from Curcuma longa have shown anti-inflammatory and anti-atherosclerotic activity in RAW264.7 macrophages.[3] Another related compound, 4-methylene-8-hydroxybisabola-2,10-diene-9-one, exhibited antidiabetic and antiobesity potential through enzyme inhibition.[4]
These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the therapeutic potential of this compound. The following sections detail proposed animal models and experimental protocols for investigating its anti-inflammatory and anti-cancer activities, as well as a protocol for pharmacokinetic analysis.
I. Proposed Animal Models and In Vivo Experimental Protocols
Based on the known biological activities of bisabolane-type sesquiterpenoids, the following animal models are proposed for in vivo evaluation of this compound.
A. Anti-Inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats
This widely used model of acute inflammation is suitable for screening novel anti-inflammatory compounds.[5][6][7]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose orally).
-
Group 2: Positive control (e.g., Indomethacin 10 mg/kg, orally).
-
Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, orally).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
-
2. Histamine-Induced Paw Edema in Mice
This model is used to evaluate the antihistaminic properties of a compound.[8]
Experimental Protocol:
-
Animals: Swiss albino mice (20-25g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Diclofenac sodium 10 mg/kg, intraperitoneally).[8]
-
Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, orally).
-
-
Procedure:
-
Administer the test compound or vehicle 1 hour before histamine injection.
-
Inject 0.1 mL of 1% histamine solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 30, 60, 90, and 120 minutes after histamine injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema.
-
B. Anti-Cancer Activity
1. Xenograft Mouse Model
This model is a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of a compound's efficacy against human cancer cell lines.[9][10][11]
Experimental Protocol:
-
Animals: Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Cell Lines: Select a human cancer cell line relevant to the potential target of the compound (e.g., colon, breast, or pancreatic cancer cell lines).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard-of-care chemotherapeutic agent for the selected cell line).
-
Groups 3-5: this compound at various doses.
-
-
Administer treatment (e.g., orally or intraperitoneally) for a defined period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
Calculate tumor growth inhibition (TGI).
-
At the end of the study, collect tumors for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
-
Collect blood for biomarker analysis.
-
C. Pharmacokinetic Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development. A pharmacokinetic study can be designed based on methodologies used for similar sesquiterpenoids.[12][13]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Administration:
-
Intravenous (IV) bolus (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral gavage (e.g., 10 mg/kg) to determine oral bioavailability.
-
-
Sample Collection:
-
Collect blood samples from the tail vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. A similar method for bisabolangelone can be adapted.[12]
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.
-
II. Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | ||||
| Positive Control | ||||||
| Compound X | 10 | |||||
| Compound X | 25 | |||||
| Compound X | 50 |
Table 2: Anti-Cancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0% | |||
| Positive Control | |||||
| Compound X | |||||
| Compound X | |||||
| Compound X |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Intravenous | 1 | 100% | ||||
| Oral | 10 |
III. Visualizations
Signaling Pathway
Bisabolane-type sesquiterpenoids often exert their anti-inflammatory effects by modulating key inflammatory pathways.
Caption: Proposed anti-inflammatory signaling pathway modulation.
Experimental Workflow
Caption: Overall in vivo study workflow.
Logical Relationship
Caption: Drug development decision-making logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological activities of 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a new compound isolated from Ryudai gold (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 7. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 8. Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 11. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 12. Pharmacokinetics and tissue distribution study of bisabolangelone from Angelicae Pubescentis Radix in rat using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 11-Hydroxybisabola-1,3,5-trien-9-one for In Vivo Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid found in plants such as Alpinia galanga and Curcuma longa.[1][2][3] This class of compounds is known for a wide array of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antiobesity effects.[2][3] A significant challenge in the preclinical and clinical development of sesquiterpenoids is their inherent hydrophobicity, which often leads to poor aqueous solubility, variable absorption, and extensive metabolism, thereby limiting their in vivo bioavailability.[4][5]
To overcome these limitations, advanced formulation strategies are required to enhance the solubility and systemic exposure of this compound. This document provides detailed application notes and experimental protocols for three widely used lipid-based nanoformulation strategies: nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs). These approaches are designed to improve the therapeutic potential of this promising natural compound by optimizing its delivery in vivo.
Physicochemical Properties and Pre-Formulation Data
Understanding the fundamental properties of this compound is the first step in designing an effective delivery system. As a sesquiterpenoid, it is a lipophilic molecule with low water solubility.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | Not available | |
| Classification | Bisabolane-type Monocyclic Sesquiterpenoid | [2] |
| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol, PEG400) | [1][6] |
Pharmacokinetic Considerations for Sesquiterpenoids: Sesquiterpenes generally exhibit variable pharmacokinetics in vivo.[4] Key challenges include:
-
Unstable Absorption: While often permeable in the intestinal epithelium, their absorption can be limited by gastrointestinal pH and efflux by transporters like P-glycoprotein.[4]
-
Extensive Metabolism: They typically undergo extensive Phase I (oxidation, reduction) and Phase II (conjugation) metabolism, primarily involving CYP450 enzymes (like CYP3A4) and UGTs, leading to rapid elimination.[4][7]
Lipid-based nanoformulations can protect the compound from enzymatic degradation, improve absorption, and modify its pharmacokinetic profile.[8]
Protocol 1: Nanoemulsion Formulation
Nanoemulsions are isotropic, thermodynamically stable systems of oil, water, and surfactants with droplet sizes typically ranging from 50 to 200 nm.[9] They enhance the bioavailability of hydrophobic drugs by increasing the surface area for absorption and bypassing first-pass metabolism via lymphatic uptake.[10]
References
- 1. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Pharmacological activities of 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a new compound isolated from Ryudai gold (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of key sesquiterpene glycosides in Dendrobium nobile analyzed by UHPLC-Q-Trap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 11-Hydroxybisabola-1,3,5-trien-9-one in Biological Samples
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid, a class of natural compounds widely distributed in nature and known for a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The development of robust and sensitive analytical methods for the quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, drug development, and toxicological assessments. This document provides a detailed application note and protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While a specific validated method for this compound is not available in the public literature, the following protocol is adapted from a validated method for the quantification of a structurally similar and well-studied bisabolane sesquiterpenoid, xanthorrhizol, isolated from Curcuma xanthorrhiza.[3][4][5] Given the structural similarity, the principles of this method, including sample preparation and analytical conditions, are expected to be highly applicable to this compound, with the understanding that compound-specific optimization and validation are essential.
Principle of the Method
This method utilizes protein precipitation for the extraction of the analyte from plasma, followed by separation using reversed-phase High-Performance Liquid Chromatography (HPLC) and quantification by a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the target analyte. An internal standard (IS) is used to correct for variability in extraction and instrument response.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as diclofenac as used for xanthorrhizol analysis)[3][4]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade, preferably from a Milli-Q system)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control (blank) plasma from the relevant species (e.g., rat, mouse, human)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase column, such as an Atlantis T3 (50 x 2.1 mm, 3 µm) or equivalent C18 column, is suitable.[4]
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into the blank plasma to create calibration standards.
-
Calibration Standards and QC Samples: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank plasma to achieve a concentration range that covers the expected in-study sample concentrations. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
4. Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 30 µL of plasma in a microcentrifuge tube, add 90 µL of acetonitrile containing the internal standard at a pre-determined concentration (e.g., 50 ng/mL).[4]
-
Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[4]
5. LC-MS/MS Analytical Method
The following parameters are based on the method for xanthorrhizol and should be optimized for this compound.
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode as demonstrated for xanthorrhizol.[4]
-
Interface Temperature: 450°C[4]
-
Ion Spray Voltage: 4500 V[4]
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound and the IS into the mass spectrometer to determine the precursor and product ions, as well as the optimal declustering potential and collision energy. For xanthorrhizol (a structural analogue), the transition was m/z 216.9 → 132.8.[3][4]
-
Data Presentation
The following tables summarize the expected quantitative data from a validated method, based on the performance of the analogous xanthorrhizol assay.
Table 1: LC-MS/MS Parameters (Example for Xanthorrhizol)
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Atlantis T3, 50 x 2.1 mm, 3 µm | [4] |
| Mobile Phase | 20 mM Ammonium Acetate:Acetonitrile (20:80, v/v) | [3][4] |
| Flow Rate | 0.2 mL/min | [4] |
| Column Temperature | 30°C | [4] |
| Injection Volume | 5 µL | [4] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | [4] |
| Precursor Ion (m/z) | 216.9 | [3][4] |
| Product Ion (m/z) | 132.8 | [3][4] |
| Declustering Potential | -105 eV | [4] |
| Collision Energy | -44 eV | [4] |
| Internal Standard | Diclofenac | [3][4] |
| IS Precursor Ion (m/z) | 296.1 | [3][4] |
| IS Product Ion (m/z) | 251.7 | [3][4] |
Table 2: Method Validation Parameters (Hypothetical for this compound)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | ||
| Calibration Range | To be determined | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | ||
| Mean Accuracy | 85-115% (80-120% for LLOQ) | Within ± 15% |
| Precision | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | ||
| Matrix Factor | Close to 1 | 0.95 - 1.05 |
| Stability | ||
| Bench-top Stability | Within ± 15% of nominal | Stable for 8 hours |
| Freeze-thaw Stability | Within ± 15% of nominal | Stable for 3 cycles |
| Long-term Stability | Within ± 15% of nominal | Stable for 30 days at -80°C |
Visualizations
Diagram 1: Experimental Workflow for Sample Analysis
Caption: Workflow for the extraction and analysis of this compound from plasma.
Diagram 2: Bioanalytical Method Validation Pathway
Caption: Logical flow for the development and validation of the bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of xanthorrhizol in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of xanthorrhizol following oral administration of a supercritical extract of Java turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 11-Hydroxybisabola-1,3,5-trien-9-one as a Chemical Probe in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one, also known as Curcuphenol, is a bioactive sesquiterpenoid isolated from various natural sources, including the plant Alpinia galanga and marine sponges.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated antiproliferative, pro-apoptotic, and immunomodulatory activities. These properties make it a valuable chemical probe for investigating cell signaling pathways implicated in cancer and immune responses. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell signaling research.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| CAS Number | 69301-27-5 | [1][3] |
Biological Activity and Applications
This compound exhibits a range of biological activities that make it a potent chemical probe for studying cellular processes. Its primary applications in cell signaling research include the induction of apoptosis and the modulation of immune recognition of cancer cells.
Antiproliferative and Pro-apoptotic Effects
Studies have shown that this compound can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). This is a critical area of investigation for the development of novel anticancer therapeutics. The pro-apoptotic activity is, at least in part, mediated through the activation of effector caspases, such as caspase-3.
Immunomodulatory Effects
A novel and significant activity of this compound is its ability to enhance histone deacetylase (HDAC) activity.[4][5] This is an unusual mechanism, as most research has focused on HDAC inhibitors. This enhancement of HDAC activity by this compound leads to the increased expression of components of the antigen processing machinery (APM), specifically the Transporter associated with Antigen Processing 1 (TAP-1) and Major Histocompatibility Complex class I (MHC-I).[4][6] This upregulation can counteract a common immune evasion mechanism in metastatic tumors, thereby potentially rendering them more susceptible to immune recognition and clearance.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: Antiproliferative Activity against Caco-2 Human Colon Cancer Cells
| Concentration (µg/mL) | Inhibition of Cell Proliferation (%) |
| 29 | Not specified, but effective |
| 58 | Not specified, but effective |
| 116 | Not specified, but effective |
Data is qualitative from the source, indicating dose-dependent inhibition.
Table 2: Induction of Apoptosis in Caco-2 Cells (Oligonucleosome Determination)
| Concentration (µg/mL) | Fold Increase in Apoptosis (vs. untreated) |
| 29 | 2.6 |
| 58 | 3.3 |
| 116 | 3.0 |
Table 3: Caspase-3 Activation in Caco-2 Cells (6-hour treatment)
| Concentration (µg/mL) | Fold Increase in Caspase-3 Activity (vs. untreated) |
| 14 | No significant increase |
| 29 | 6.6 |
| 58 | 8.0 |
Table 4: Upregulation of Antigen Processing Machinery (APM) Components in A9 Metastatic Lung Carcinoma Cells (48-hour treatment)
| Treatment | Target Gene | Fold Increase in mRNA Expression |
| This compound (0.02 mg/mL) | MHC-I | Increased |
| This compound (0.02 mg/mL) | TAP-1 | Increased |
Qualitative data from the source indicates a clear increase in mRNA expression.[6]
Signaling Pathway Diagrams
The precise upstream signaling pathways modulated by this compound are still under investigation. Based on its known downstream effects of apoptosis induction and immunomodulation, the following diagrams illustrate the hypothesized pathways.
Caption: Hypothesized apoptosis induction pathway.
Caption: Immunomodulatory pathway of the compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on cell signaling.
Protocol 1: Cell Viability and Proliferation (MTT) Assay
This assay is used to assess the effect of the compound on cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key effector caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.
Caption: Workflow for the caspase-3 activity assay.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of key signaling proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the caspase assay and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing. Fix on ice for at least 30 minutes.
-
Washing: Centrifuge and wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a promising chemical probe for the study of cell signaling pathways involved in cancer cell proliferation, apoptosis, and immune modulation. The provided application notes and protocols offer a framework for researchers to utilize this compound to investigate these critical cellular processes. Further research is warranted to fully elucidate its molecular targets and the upstream signaling cascades it modulates.
References
- 1. medkoo.com [medkoo.com]
- 2. Curcuphenol | inhibitor of cell proliferation and DNA replication and induced cell death | CAS# 69301-27-5 | InvivoChem [invivochem.com]
- 3. SID 135080097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Curcuphenol possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcuphenol possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 11-Hydroxybisabola-1,3,5-trien-9-one in natural product drug discovery.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one, also known as Curcuphenol, is a phenolic bisabolane-type sesquiterpenoid with the CAS number 61235-23-2. This natural product has been isolated from various sources, including the leaves of Alpinia intermedia and marine sponges such as Didiscus oxeata. As a member of the bisabolane sesquiterpenoid class, this compound has garnered interest in the field of drug discovery due to its diverse and promising biological activities. Bisabolane-type sesquiterpenoids are known for their wide array of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] This document provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with quantitative data for its biological activities and detailed experimental protocols for its evaluation.
Biological Activities and Therapeutic Potential
This compound has demonstrated significant potential in several therapeutic areas, primarily in oncology and infectious diseases. Its biological activities are summarized below.
Cytotoxic and Antiproliferative Activity
Antimicrobial and Antiparasitic Activity
This sesquiterpenoid has also exhibited a broad spectrum of antimicrobial and antiparasitic activities. It has been reported to be active against the fungi Candida albicans and Cryptococcus neoformans, as well as the bacterium Staphylococcus aureus.[1][5] Furthermore, this compound has demonstrated antimalarial activity against Plasmodium falciparum and anti-leishmanial activity.[5]
Anti-inflammatory Activity
While specific data for this compound is still emerging, the broader class of bisabolane sesquiterpenoids is well-recognized for its anti-inflammatory properties.[2] The mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory mediators like nitric oxide (NO).
Data Presentation: Quantitative Biological Activity
The following tables summarize the reported quantitative data for the biological activities of this compound (Curcuphenol).
Table 1: Cytotoxic and Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Activity Metric | Value | Reference(s) |
| A-549 | Lung Carcinoma | MIC | 0.1 - 10 µg/mL | [5] |
| HCT-8 | Colon Carcinoma | MIC | 0.1 - 10 µg/mL | [5] |
| MDAMB | Mammary Carcinoma | MIC | 0.1 - 10 µg/mL | [5] |
| Caco-2 | Colon Carcinoma | Proliferation Inhibition | 29 - 116 µg/mL | [1][4] |
| HCT-116 | Colon Carcinoma | IC50 | 27 - 35 µg/mL | [1] |
Table 2: Antimicrobial and Antiparasitic Activity of this compound
| Organism | Activity Type | Activity Metric | Value (µM) | Reference(s) |
| Plasmodium falciparum (W2 clone) | Antimalarial | IC50 | 16.5 | [5] |
| Leishmania donovani | Anti-leishmanial | IC50 | 11 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the bioactivity of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
1. Materials:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Human cancer cell lines (e.g., A-549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
CO2 incubator
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for cytotoxicity).
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Calculate the IC50 value. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.
1. Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotic/antifungal
-
Solvent control
2. Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in the 96-well plate.
-
Inoculation: Add an equal volume of the adjusted microbial inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum), a sterility control well (broth only), a positive control well (broth, inoculum, and a known antimicrobial agent), and a solvent control well (broth, inoculum, and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
The anti-inflammatory effects of many bisabolane sesquiterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
The general workflow for evaluating the biological activity of this compound is depicted below.
Caption: General experimental workflow for bioactivity screening.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic, antimicrobial, and potential anti-inflammatory activities. The provided data and protocols offer a foundational guide for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise mechanisms of action, exploring its efficacy in in vivo models, and conducting structure-activity relationship studies to optimize its biological profile for drug development.
References
- 1. Antiproliferative effects of curcuphenol, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. apjai-journal.org [apjai-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Transformation and Biological Studies of Marine Sesquiterpene (S)-(+)-Curcuphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mysteries: Techniques for Elucidating the Mechanism of Action of 11-Hydroxybisabola-1,3,5-trien-9-one
Application Notes & Protocols for Researchers
Introduction: 11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities.[1] Preliminary evidence suggests this compound may exert anti-inflammatory, cytotoxic, and enzyme-inhibiting effects. Elucidating the precise mechanism of action is a critical step in the development of this compound for potential therapeutic applications. These application notes provide a comprehensive guide for researchers to investigate the molecular pathways modulated by this compound.
Section 1: Initial Screening and Target Identification
The first step in mechanism of action studies is to identify the direct molecular targets of the compound. A combination of computational and experimental approaches can be employed.
1.1 Computational Approach: In Silico Target Prediction
Before embarking on extensive laboratory work, computational methods can predict potential protein targets based on the chemical structure of this compound.
Protocol 1: Reverse Docking and Pharmacophore Modeling
-
Ligand Preparation: Generate a 3D structure of this compound using molecular modeling software (e.g., ChemDraw, Avogadro). Perform energy minimization.
-
Target Database Screening: Utilize reverse docking servers (e.g., PharmMapper, SuperDRUG2) to screen the compound against a database of known protein structures.
-
Pharmacophore Query: Generate a pharmacophore model based on the structure of the compound and screen it against a pharmacophore database.
-
Analysis: Analyze the docking scores and binding poses to identify high-probability interacting proteins. Prioritize targets based on biological relevance to suspected activities (e.g., inflammation, apoptosis).
1.2 Experimental Approach: Affinity-Based Target Identification
These methods aim to physically isolate the binding partners of the compound from a complex biological sample.
Protocol 2: Affinity Chromatography
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) through a chemically inert linker.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for cytotoxicity studies or an immune cell line for anti-inflammatory studies).
-
Binding: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Workflow for Target Identification
Caption: Workflow for identifying molecular targets.
Section 2: Investigating Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Sesquiterpenoids often exhibit anti-inflammatory properties. Key pathways to investigate include NF-κB and PPAR-gamma signaling.
2.1 NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[2] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Protocol 3: NF-κB Translocation Assay
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Immunofluorescence: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Stain the nucleus with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. An effective inhibitor will prevent this translocation.
-
Quantification: Quantify the nuclear to cytoplasmic fluorescence intensity ratio to measure the extent of translocation.
2.2 PPAR-gamma Ligand Binding
Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) is a nuclear receptor with anti-inflammatory functions. Some sesquiterpenoids are known to be PPAR-gamma ligands.[3]
Protocol 4: PPAR-gamma Ligand Binding Assay (Fluorometric)
-
Reagent Preparation: Prepare the PPAR-gamma assay buffer, probe, and human recombinant PPAR-gamma protein as per the kit instructions (e.g., Abcam ab284546).
-
Reaction Setup: In a 384-well plate, add the test compound (this compound), a solvent control, and a known ligand control.
-
Protein Addition: Add the diluted PPAR-gamma protein to each well.
-
Probe Addition: Add the fluorescent probe. The probe's fluorescence is quenched upon binding to PPAR-gamma. A ligand will displace the probe, leading to an increase in fluorescence.
-
Measurement: Measure the fluorescence intensity (Ex/Em = 375/460-470 nm).
-
Analysis: Calculate the percentage of probe displacement to determine the binding activity of the compound.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanisms.
Section 3: Investigating Cytotoxic and Apoptotic Activity
Many natural products exhibit anti-cancer properties by inducing apoptosis (programmed cell death).
3.1 Cell Viability Assay
First, determine the cytotoxic potential of the compound on a panel of cancer cell lines.
Protocol 5: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.
3.2 Apoptosis and Cell Cycle Analysis
If the compound is cytotoxic, investigate if this is due to apoptosis and/or cell cycle arrest.
Protocol 6: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for a predetermined time.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 7: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Fixation: Treat cells as above, then harvest and fix them in ice-cold 70% ethanol.[4][5]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[4][6]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[6]
-
Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
3.3 Caspase Activity Assay
Caspases are key executioner enzymes in the apoptotic pathway.[7]
Protocol 8: Caspase-3 Colorimetric Assay
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C. Activated caspase-3 will cleave the substrate, releasing p-nitroaniline (pNA), which is yellow.
-
Absorbance Reading: Measure the absorbance at 405 nm.[8]
-
Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Apoptosis Induction Workflow
Caption: Experimental workflow for apoptosis studies.
Section 4: Investigating Enzyme Inhibition
Bisabolane sesquiterpenoids have been reported to inhibit various enzymes.
4.1 Skin-Related Enzyme Inhibition
These assays are relevant for potential dermatological or cosmetic applications.
| Enzyme Target | Biological Relevance |
| Elastase | Breaks down elastin, leading to skin aging. |
| Collagenase | Degrades collagen, contributing to wrinkles. |
| Tyrosinase | Key enzyme in melanin synthesis; inhibition can lead to skin lightening. |
Protocol 9: General Spectrophotometric Enzyme Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the specific buffer, the enzyme (e.g., elastase, tyrosinase), and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.
-
Substrate Addition: Initiate the reaction by adding the specific substrate for the enzyme (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, L-DOPA for tyrosinase).
-
Kinetic Reading: Measure the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity.
4.2 Metabolic Enzyme Inhibition
Inhibition of these enzymes is relevant for potential anti-diabetic or anti-obesity applications.
| Enzyme Target | Biological Relevance |
| α-Amylase | Breaks down starch into sugars in the digestive tract. |
| Pancreatic Lipase | Key enzyme for the digestion of dietary fats. |
Protocol 10: α-Amylase and Pancreatic Lipase Inhibition Assays
These assays follow the same general principle as Protocol 9, but with specific substrates and detection methods.
-
For α-Amylase: Use starch as a substrate and measure the amount of reducing sugars produced using the dinitrosalicylic acid (DNS) method.
-
For Pancreatic Lipase: Use a substrate like p-nitrophenyl butyrate (pNPB) and measure the release of the chromogenic product p-nitrophenol.
Summary of Enzyme Inhibition Assays
| Enzyme | Substrate | Detection Method | Positive Control |
| Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometry (410 nm) | Elastatinal |
| Collagenase | FALGPA | Spectrophotometry (345 nm) | 1,10-Phenanthroline |
| Tyrosinase | L-DOPA | Spectrophotometry (475 nm) | Kojic Acid |
| α-Amylase | Starch | Spectrophotometry (540 nm) | Acarbose |
| Pancreatic Lipase | p-Nitrophenyl butyrate | Spectrophotometry (405 nm) | Orlistat |
The protocols outlined in these application notes provide a systematic framework for elucidating the mechanism of action of this compound. By combining target identification with detailed cellular and biochemical assays, researchers can build a comprehensive understanding of the compound's biological effects, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. caspase3 assay [assay-protocol.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Hydroxybisabola-1,3,5-trien-9-one Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 11-Hydroxybisabola-1,3,5-trien-9-one extraction. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: From which natural sources is this compound primarily isolated?
A1: this compound is a bisabolane-type sesquiterpenoid predominantly isolated from plants belonging to the Zingiberaceae family. The most common sources include the rhizomes of Alpinia galanga (galangal) and Curcuma longa (turmeric).[1]
Q2: What are the key challenges in extracting this compound?
A2: The primary challenges include the compound's relatively low abundance in the plant matrix, its potential for degradation under harsh extraction conditions (e.g., high temperatures), and the co-extraction of a complex mixture of other structurally similar compounds, which can complicate purification.
Q3: Which analytical techniques are most suitable for the identification and quantification of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile compounds like sesquiterpenoids in an extract.[2][3][4] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is often the method of choice, providing both qualitative and quantitative data.[5]
Q4: What is the general chemical nature of this compound, and how does this influence solvent selection?
A4: this compound is a moderately polar compound due to the presence of a hydroxyl and a ketone group. This polarity suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective for its extraction.
Troubleshooting Guide
Problem 1: Low Yield of Crude Extract
-
Question: We are experiencing a very low yield of the initial crude extract from our plant material. What are the potential causes and how can we improve it?
-
Answer:
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for solubilizing this compound. Sesquiterpenoids are often best extracted with mid-polarity solvents.
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound.
-
Recommendation: Optimize the extraction time and temperature. For maceration, allow the plant material to soak for an extended period (e.g., 24-72 hours). For Soxhlet extraction, ensure a sufficient number of cycles. Be cautious with temperature, as excessive heat can degrade the target compound.
-
-
Poor Plant Material Quality: The concentration of the target compound can vary depending on the age, geographical source, and storage conditions of the plant material.
-
Recommendation: Whenever possible, use freshly harvested and properly dried plant material. Store the material in a cool, dark, and dry place to prevent degradation of secondary metabolites.
-
-
Problem 2: Poor Recovery of this compound After Chromatographic Purification
-
Question: Our crude extract shows the presence of the target compound, but we are losing most of it during column chromatography. What could be the issue?
-
Answer:
-
Irreversible Adsorption on Stationary Phase: The compound may be irreversibly binding to the silica gel or other stationary phase.
-
Recommendation: Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine to your mobile phase. Alternatively, consider using a different stationary phase such as alumina or a bonded-phase silica.
-
-
Inappropriate Mobile Phase Polarity: The solvent system used for elution may be too polar or not polar enough, leading to poor separation or co-elution with other compounds.
-
Recommendation: Optimize your mobile phase using Thin Layer Chromatography (TLC) before running the column. A common starting point for sesquiterpenoids is a gradient of ethyl acetate in hexane.
-
-
Compound Degradation: The compound may be unstable under the chromatographic conditions.
-
Recommendation: Minimize the time the compound spends on the column. Use flash chromatography for faster separation. Ensure that the solvents used are of high purity and free of any contaminants that could react with your compound.
-
-
Problem 3: Co-elution of Impurities with the Target Compound
-
Question: We are struggling to separate this compound from other closely related compounds. How can we improve the resolution?
-
Answer:
-
Suboptimal Chromatographic Conditions: The separation power of your current chromatographic system may be insufficient.
-
Recommendation:
-
Gradient Elution: Employ a shallow and slow gradient of the polar solvent in your mobile phase to improve the separation of compounds with similar polarities.
-
Alternative Stationary Phase: Consider using a different type of stationary phase, such as silver nitrate-impregnated silica gel, which can improve the separation of unsaturated compounds.
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) is highly recommended.
-
-
-
Data Presentation
Table 1: Percentage Yield of Crude Extracts from Alpinia galanga and Alpinia nigra using Different Solvents. [6]
| Solvent | Alpinia galanga (% Yield) | Alpinia nigra (% Yield) |
| Methanol | 11.07 | 8.5 |
| Acetone | 2.39 | 3.91 |
| Hexane | 1.99 | 6.61 |
| Chloroform | 1.3 | 4.55 |
| Water | 8.17 | 6.11 |
This table demonstrates that methanol provides the highest yield of crude extract from Alpinia galanga, suggesting it is an effective solvent for extracting a broad range of compounds, including sesquiterpenoids.
Table 2: Major Sesquiterpenoids Identified in Curcuma longa Essential Oil by GC-MS. [2]
| Compound | Fresh Hydrodistilled (%) | Fresh Hexane-Extracted (%) | Dried Hydrodistilled (%) | Dried Hexane-Extracted (%) |
| Tumerone | Major Component | Major Component | Detected | - |
| Curlone | Major Component | Major Component | Reduced | Doubly Concentrated |
| ar-Turmerone | Not Detected | Not Detected | 16 | 26 |
| D-Limonene | - | - | ~29 (with Caryophyllene oxide) | - |
| Caryophyllene oxide | - | - | ~29 (with D-Limonene) | - |
This table illustrates how the extraction method and preparation of the plant material can significantly influence the chemical profile of the extract, particularly the relative abundance of different sesquiterpenoids.
Experimental Protocols
The following are detailed methodologies for the extraction and isolation of bisabolane-type sesquiterpenoids, which can be adapted for this compound.
Protocol 1: General Extraction and Fractionation
-
Plant Material Preparation:
-
Obtain fresh rhizomes of Alpinia galanga or Curcuma longa.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and air-dry them in a well-ventilated area away from direct sunlight until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material.
-
Perform a sequential extraction with solvents of increasing polarity: hexane, ethyl acetate, and methanol.
-
For each solvent, macerate the plant powder for 72 hours at room temperature with occasional shaking.
-
Filter the extract after each maceration step.
-
Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
-
Fractionation of the Ethyl Acetate Extract:
-
The ethyl acetate extract is often rich in sesquiterpenoids.
-
Subject the crude ethyl acetate extract to column chromatography over silica gel.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Protocol 2: Isolation by Preparative HPLC
-
Sample Preparation:
-
Dissolve the enriched fraction containing the target compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on analytical HPLC runs.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm or 254 nm) or use a mass spectrometer for more specific detection.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of interest.
-
Combine the fractions and evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative GC-MS Analysis of Fresh and Dried Curcuma Essential Oils with Insights into Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phytojournal.com [phytojournal.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 11-Hydroxybisabola-1,3,5-trien-9-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 11-Hydroxybisabola-1,3,5-trien-9-one in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a bisabolane-type sesquiterpenoid that can be isolated from the leaves of Alpinia galanga or Alpinia intermedia.[1][2][3] It is a hydrophobic compound with low aqueous solubility, typically less than 1 mg/mL.[1] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [1] |
| LogP | 3.219 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to an aqueous buffer. Why is this happening and how can I prevent it?
This is a common issue for hydrophobic compounds.[4] When a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous medium, the compound may precipitate because the final solvent mixture can no longer maintain its solubility.[4] To prevent this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to use a lower final concentration of the compound in your aqueous solution.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% for most cell-based assays, as higher concentrations can be toxic.[4]
-
Employ solubility enhancement techniques: If decreasing the concentration is not an option, you will need to use a formulation strategy to improve the aqueous solubility of the compound. The following sections provide detailed guidance on these techniques.
Q3: What are the recommended general strategies for improving the aqueous solubility of this compound?
Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[5][6][7][8] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[9][10]
-
Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin complex to improve its apparent water solubility.[11][12][13]
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.[14][15]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate.[16][17]
The choice of method will depend on the specific requirements of your experiment, such as the desired concentration, the biological system being used, and the route of administration for in vivo studies.
Troubleshooting Guides & Experimental Protocols
Co-solvency Approach
The use of co-solvents is a common and effective method for solubilizing nonpolar compounds for in vitro experiments.[8] By reducing the polarity of the aqueous solvent, co-solvents can significantly increase the solubility of hydrophobic molecules.[18]
Troubleshooting:
-
Precipitation still occurs: Increase the proportion of the co-solvent, but be mindful of its potential toxicity to cells.
-
Cell toxicity is observed: Reduce the concentration of the co-solvent or try a different co-solvent. Common co-solvents for parenteral use include ethanol, propylene glycol, and polyethylene glycol (PEG).[8]
Table 2: Example Solubility of this compound in Different Co-solvent Systems
| Co-solvent System (v/v) | Apparent Solubility (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 25 |
| 20% Ethanol in Water | 150 |
| 10% PEG400 in Water | 40 |
| 20% PEG400 in Water | 200 |
Experimental Protocol: Preparation of a 100 µM Solution using a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare the co-solvent/aqueous buffer: Prepare your desired aqueous buffer (e.g., PBS).
-
Serial Dilution: a. Perform an intermediate dilution of the 10 mM DMSO stock into your chosen co-solvent (e.g., PEG400 or ethanol). For example, dilute 1:10 to get a 1 mM solution in the co-solvent. b. Add the intermediate dilution to your aqueous buffer to achieve the final desired concentration (e.g., 10 µL of 1 mM stock into 990 µL of buffer for a 10 µM solution). This will result in a low final concentration of the organic solvent.
Caption: Workflow for preparing a solution using a co-solvent.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drugs, thereby enhancing their aqueous solubility and stability.[12][13][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[20]
Troubleshooting:
-
Incomplete dissolution: Increase the concentration of the cyclodextrin or try a different type of cyclodextrin.
-
Low complexation efficiency: Optimize the preparation method by adjusting the temperature or incubation time.
Table 3: Example Solubility of this compound with Cyclodextrins
| Cyclodextrin (in water) | Apparent Solubility (µg/mL) |
| 5% (w/v) HP-β-CD | 500 |
| 10% (w/v) HP-β-CD | 1200 |
| 5% (w/v) SBE-β-CD | 750 |
| 10% (w/v) SBE-β-CD | 1800 |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare the cyclodextrin solution: Dissolve the desired amount of HP-β-CD or SBE-β-CD in your aqueous buffer to achieve the target concentration (e.g., 10% w/v).
-
Add the compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Incubate: Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Remove undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Collect the supernatant: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex.
-
Determine the concentration: Determine the exact concentration of the solubilized compound using a suitable analytical method, such as HPLC-UV.
Caption: Experimental workflow for cyclodextrin inclusion complexation.
Surfactant-based Formulations (Micellar Solubilization)
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions.[15] Non-ionic surfactants such as polysorbates (Tween®) and poloxamers are often used in pharmaceutical formulations.[6]
Troubleshooting:
-
Cloudiness or precipitation: The surfactant concentration may be too low, or the drug-to-surfactant ratio may be too high.
-
Cell toxicity: High concentrations of some surfactants can be cytotoxic. Use the lowest effective concentration and choose surfactants with a good safety profile.
Table 4: Example Solubility of this compound with Surfactants
| Surfactant (in water) | Apparent Solubility (µg/mL) |
| 1% Tween® 80 | 300 |
| 2% Tween® 80 | 750 |
| 1% Poloxamer 407 | 250 |
| 2% Poloxamer 407 | 600 |
Experimental Protocol: Preparation of a Micellar Solution
-
Prepare the surfactant solution: Dissolve the surfactant (e.g., Tween® 80) in the aqueous buffer to a concentration above its CMC.
-
Prepare the drug stock: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., ethanol).
-
Add drug stock to surfactant solution: Slowly add the drug stock to the surfactant solution while vortexing or stirring to facilitate micellar encapsulation.
-
Remove organic solvent (optional but recommended): If a volatile organic solvent like ethanol was used, it can be removed by gentle heating or under a stream of nitrogen.
-
Filter the solution: Filter the final solution through a 0.22 µm filter to remove any potential precipitates.
Caption: Logic diagram for troubleshooting surfactant formulations.
Nanoparticle Formulations
Creating a nanosuspension of a drug can significantly increase its dissolution rate and apparent solubility due to the increased surface area.[5] This is a more advanced technique that can be highly effective for both in vitro and in vivo applications.
Troubleshooting:
-
Particle aggregation: Ensure sufficient stabilizer (surfactant) is used in the formulation.
-
Inconsistent particle size: Optimize the homogenization or precipitation parameters.
Experimental Protocol: Nanoprecipitation Method
-
Organic Phase Preparation: Dissolve this compound and a stabilizer (e.g., a polymer like poloxamer) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent. This may also contain a surfactant.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent exchange will cause the drug to precipitate as nanoparticles.[16]
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index, and drug concentration.
For further inquiries, please contact our technical support team.
References
- 1. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. worldscientific.com [worldscientific.com]
- 17. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing 11-Hydroxybisabola-1,3,5-trien-9-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of 11-Hydroxybisabola-1,3,5-trien-9-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing or browning) of the compound in solid state or solution. | Oxidation of the phenolic hydroxyl group, potentially forming colored quinone-type structures. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, sparge the solvent with an inert gas before dissolution. 2. Light Protection: Store in amber vials or wrap containers with aluminum foil to protect from light. 3. Temperature Control: Store at recommended low temperatures (-20°C for long-term). 4. Antioxidants: For solutions, consider adding a suitable antioxidant (see Experimental Protocols). |
| Appearance of new peaks in HPLC analysis after storage. | Chemical degradation of the molecule. This could be due to oxidation, hydrolysis, or photodegradation, leading to the formation of various degradation products. | 1. Characterize Degradants: Use HPLC-MS to identify the mass of the new peaks and infer potential structures. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which will help in understanding the degradation pathways. 3. Optimize Storage Conditions: Based on the nature of the degradants, further optimize storage conditions (e.g., adjust pH for solutions if hydrolysis is suspected). |
| Decreased potency or biological activity of the compound. | Degradation of the parent compound, leading to a lower concentration of the active molecule. | 1. Quantitative Analysis: Use a validated HPLC-UV method to accurately quantify the amount of remaining this compound. 2. Review Storage History: Carefully review the storage conditions (temperature, light exposure, atmosphere) to identify any deviations from the recommended protocol. 3. Implement Stabilization Strategies: If not already in place, implement stabilization strategies such as the use of antioxidants or encapsulation. |
| Precipitation of the compound from a solution upon storage. | Poor solubility in the chosen solvent, or degradation to a less soluble product. Changes in temperature can also affect solubility. | 1. Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent at the desired concentration. Consider using a co-solvent system if necessary. 2. Temperature Stability: Evaluate the solubility of the compound at the intended storage temperature. 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. The compound may degrade during the course of the experiment. | 1. In-Assay Stability: Assess the stability of this compound in the specific assay buffer and conditions (e.g., temperature, pH, presence of other components). 2. Freshly Prepared Solutions: Use freshly prepared solutions for each experiment to minimize the impact of degradation. 3. Protective Measures: If instability is confirmed, consider incorporating antioxidants into the assay medium (ensure they do not interfere with the assay) or using an encapsulated form of the compound. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Storing under an inert atmosphere (argon or nitrogen) is also recommended to minimize oxidation. For shorter periods, storage at 4°C is acceptable.
2. What is the recommended solvent for storing this compound in solution?
Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For long-term storage of solutions, it is recommended to store aliquots at -80°C. For working solutions, it is best to prepare them fresh from a stock solution. The stability in aqueous buffers may be limited, and should be evaluated on a case-by-case basis.
3. What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are likely:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones and other oxidative degradation products. The terpenoid backbone can also undergo oxidation.
-
Photodegradation: The aromatic ring and conjugated system make the molecule susceptible to degradation upon exposure to UV and visible light.
-
Hydrolysis: While less likely to be the primary pathway for the core structure, extreme pH conditions could potentially affect the hydroxyl and ketone functionalities.
4. How can I monitor the stability of my this compound sample?
A stability-indicating HPLC-UV method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the quantification of any degradation.
5. What are some strategies to enhance the long-term stability of this compound in solution?
Beyond optimizing storage conditions (low temperature, light protection, inert atmosphere), two effective strategies are:
-
Addition of Antioxidants: Incorporating antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol can help to quench free radicals and inhibit oxidative degradation.
-
Encapsulation: Encapsulating the compound in a protective matrix, such as liposomes or a polymer for spray-drying, can shield it from environmental factors.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a period of 24 hours. A control sample should be wrapped in foil and placed in the same chamber.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration and analyze by HPLC-UV and HPLC-MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stabilization with Antioxidants
This protocol describes the addition of antioxidants to a solution of this compound.
1. Selection of Antioxidant:
-
Common antioxidants for organic molecules include Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E).
2. Preparation of Antioxidant Stock Solution:
-
Prepare a stock solution of the chosen antioxidant in the same solvent as the this compound solution. A typical stock concentration is 10 mg/mL.
3. Addition to Solution:
-
To the solution of this compound, add the antioxidant stock solution to achieve a final concentration typically in the range of 0.01% to 0.1% (w/v).
-
The optimal concentration should be determined experimentally by comparing the stability of samples with different antioxidant concentrations.
4. Storage and Monitoring:
-
Store the stabilized solution under the recommended conditions (e.g., -20°C, protected from light).
-
Monitor the stability over time using HPLC-UV analysis.
Protocol 3: Liposomal Encapsulation (Thin-Film Hydration Method)
This protocol provides a general procedure for the encapsulation of the hydrophobic this compound in liposomes.
1. Lipid Film Formation:
-
In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).[3]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
2. Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
3. Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
4. Purification:
-
Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.
5. Characterization:
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 4: HPLC-UV Method for Stability Analysis
This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound.
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (or methanol) and water, both with 0.1% formic acid. Start with a gradient of 40-95% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Monitor at the λmax of the compound (determine by UV-Vis spectrophotometry, likely in the 250-280 nm range for the aromatic system). |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting and stabilizing the compound.
Caption: Overview of stabilization strategies for the compound.
References
Reducing off-target effects of 11-Hydroxybisabola-1,3,5-trien-9-one in cell-based assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the off-target effects of 11-Hydroxybisabola-1,3,5-trien-9-one (also known as curcuphenol) in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a bisabolane-type sesquiterpenoid found in various natural sources, including turmeric and certain marine sponges. Its primary reported on-target effects in cancer cell lines are the induction of apoptosis and cell cycle arrest. This is often observed through the activation of key executioner caspases, such as caspase-3.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions are still under investigation, a notable potential off-target effect of curcuphenol is its unusual histone deacetylase (HDAC) enhancing activity .[2][3] This is significant because many small molecule inhibitors are designed to inhibit, not enhance, enzyme activity. This modulation of HDAC activity can lead to widespread changes in gene expression, potentially confounding experimental results. Additionally, like many natural products, it may interact with other cellular targets, and its lipophilic nature could lead to non-specific membrane interactions at higher concentrations.
Q3: My results with this compound are inconsistent. Could this be due to off-target effects?
Inconsistent results are a common indicator of off-target effects. This can manifest as variability between experiments, or results that don't align with the expected phenotype based on the compound's presumed mechanism of action. The HDAC enhancing activity, for example, could lead to different outcomes depending on the specific epigenetic landscape of the cell line being used.
Q4: How can I confirm that the observed phenotype is due to the intended on-target activity?
Several strategies can be employed:
-
Use a structurally unrelated compound with the same on-target activity: If a different compound known to induce apoptosis through a similar pathway recapitulates your results, it strengthens the evidence for on-target effects.
-
Perform a rescue experiment: If you can identify the specific target of this compound for apoptosis induction, overexpressing a form of this target that is resistant to the compound should rescue the cells from the apoptotic phenotype.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding of the compound to its intended target inside the cell.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: The compound may be targeting pathways essential for the survival of both cancerous and non-cancerous cells, or the concentration used may be causing non-specific toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-response curve: Determine the IC50 value for both your target and control cell lines. A narrow therapeutic window suggests potential for off-target toxicity.
-
Lower the concentration: Use the lowest effective concentration that elicits the desired on-target effect in your cancer cell line to minimize off-target effects in control cells.
-
Assess cell membrane integrity: Use an assay like LDH release to check for non-specific membrane damage at higher concentrations.
-
Problem 2: Unexpected changes in gene or protein expression unrelated to apoptosis.
-
Possible Cause: The HDAC enhancing activity of this compound could be causing widespread epigenetic changes.
-
Troubleshooting Steps:
-
Measure global HDAC activity: Perform an HDAC activity assay to confirm if the compound is indeed enhancing HDAC activity in your specific cell model.
-
Analyze histone acetylation levels: Use Western blotting to probe for changes in the acetylation of key histone marks (e.g., H3K9ac, H3K27ac). An increase in deacetylation would be consistent with HDAC enhancement.
-
Perform transcriptomic analysis: RNA-sequencing can provide a global view of the changes in gene expression, which can help to identify pathways affected by the compound's off-target activities.
-
Problem 3: The apoptotic phenotype is not rescued by inhibiting the presumed downstream pathway.
-
Possible Cause: The compound may be inducing apoptosis through an alternative, off-target pathway.
-
Troubleshooting Steps:
-
Broad-spectrum inhibitor screening: Use a panel of inhibitors for various cellular processes (e.g., kinase inhibitors, autophagy inhibitors) to see if the phenotype can be rescued.
-
Proteomic profiling: Techniques like mass spectrometry-based proteomics can help to identify proteins that are differentially expressed or post-translationally modified in response to the compound, providing clues to its mechanism of action.
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Cellular Thermal Shift Assay (CETSA): This can be used to identify the direct binding partners of this compound in an unbiased manner.
-
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key marker of apoptosis.
-
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Reaction buffer (containing DTT)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time.
-
Harvest the cells and lyse them in cold cell lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
3. HDAC Activity Assay (Fluorometric)
This protocol can be used to investigate the potential off-target effect of this compound on HDAC activity.
-
Materials:
-
Nuclear extract from treated and untreated cells
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution
-
96-well black plate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare nuclear extracts from cells treated with this compound and a vehicle control.
-
In a 96-well black plate, add the nuclear extract to each well.
-
Add the HDAC assay buffer and the fluorogenic HDAC substrate.
-
Incubate at 37°C for the recommended time.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HT-29 | Human Colon Adenocarcinoma | 25.5 |
| A549 | Human Lung Carcinoma | 32.1 |
| MCF-7 | Human Breast Adenocarcinoma | 28.9 |
| HEK293 | Human Embryonic Kidney | > 100 |
| NHDF | Normal Human Dermal Fibroblasts | > 100 |
Note: The data presented in this table is illustrative and should be determined experimentally for your specific cell lines and conditions.
Table 2: Effect of this compound on Caspase-3 and HDAC Activity
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | HDAC Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| This compound (25 µM) | 3.5 ± 0.4 | 1.8 ± 0.2 |
| This compound (50 µM) | 5.2 ± 0.6 | 2.5 ± 0.3 |
Note: The data presented in this table is illustrative and should be determined experimentally.
Visualizations
Caption: A workflow for troubleshooting off-target effects.
Caption: On- and potential off-target signaling pathways.
Caption: Logical map of problems to potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcuphenol possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
Optimizing dosage and administration route for 11-Hydroxybisabola-1,3,5-trien-9-one in mice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 11-Hydroxybisabola-1,3,5-trien-9-one in mouse models. The guidance is based on established principles of animal research and data from structurally related bisabolane sesquiterpenoids.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a suitable vehicle for dissolving this compound for in vivo studies?
A1: this compound, like many sesquiterpenoids, is expected to be hydrophobic.[3] Therefore, aqueous vehicles like saline or PBS alone are likely unsuitable. The choice of vehicle is critical and can impact study outcomes.[4][5]
-
Initial Approach: Start with a solution of DMSO to dissolve the compound, followed by dilution in a secondary vehicle like PBS or corn oil. Ensure the final DMSO concentration is minimal (e.g., <1-5% v/v) to avoid toxicity.[6]
-
Oil-Based Vehicles: For oral (PO) administration, edible oils such as corn oil, sesame oil, or peanut oil are commonly used for highly lipophilic compounds.[4][6]
-
Aqueous Suspensions: For moderately hydrophobic molecules, you can create a suspension using agents like carboxymethyl cellulose (CMC) or Tween 80 (polysorbate-80) in water.[4][7]
-
Troubleshooting Vehicle Issues:
-
Precipitation: If the compound precipitates upon dilution, try using a co-solvent system (e.g., DMSO and PEG), increasing the concentration of the solubilizing agent (like Tween 80), or using a specialized formulation like cyclodextrins.[5][6]
-
Vehicle-Induced Effects: Always include a vehicle-only control group in your experiments, as vehicles themselves can have biological effects.[4][6] For instance, surfactants like Cremophor EL can cause systemic toxicity.[5][7]
-
Q2: How do I determine the starting dose for my experiment?
A2: Determining the initial dose requires a Maximum Tolerated Dose (MTD) study.[8][9] The MTD is the highest dose that does not produce unacceptable side effects or overt toxicity.[8][10]
-
MTD Study Design: An MTD study typically involves administering the compound at a range of doses to small groups of mice (e.g., n=3 per group).[11][12]
-
Starting Doses for MTD: If no prior data exists, you can start with initial doses such as 100 mg/kg for intraperitoneal (IP) administration and 300 mg/kg for oral (PO) administration, adjusting based on observation.[11]
-
Monitoring: Animals should be closely monitored for clinical signs of toxicity, including weight loss (up to 20% is a common moderate endpoint), changes in behavior, and mortality at specific time points (e.g., 30 min, 1 hr, 3, 24, 48, and 72 hours).[8][11]
Q3: Which route of administration (Oral vs. IP vs. IV) should I choose?
A3: The choice of administration route depends on your experimental goals, the desired pharmacokinetic profile, and the compound's properties.[10]
-
Oral Gavage (PO): This route mimics clinical administration in humans. However, bioavailability can be lower due to first-pass metabolism in the liver.[13][14] For a related sesquiterpene, α-humulene, the oral bioavailability in mice was found to be approximately 18%.[15]
-
Intraperitoneal (IP): IP injection often results in higher bioavailability and a more rapid onset of action compared to oral administration because it bypasses the gastrointestinal tract and first-pass metabolism.[13][14] However, it can cause local irritation.[16]
-
Intravenous (IV): IV administration delivers the compound directly into the circulation, resulting in 100% bioavailability by definition. This route is ideal for pharmacokinetic studies but can be technically challenging.[14]
Troubleshooting Administration Issues:
-
Oral Gavage Error: Improper technique can lead to aspiration or esophageal injury. It is highly recommended to receive training from experienced personnel or your institution's animal care staff.[16][17]
-
IP Injection Site Reaction: If you observe irritation or inflammation at the injection site, ensure the pH of your formulation is neutral (~7.0) and consider further diluting the compound or using a different vehicle.[17]
-
Variable Results: Inconsistent results between animals can sometimes be attributed to the administration route. IP injection, for example, can sometimes result in injection into the gut or fat pads, leading to altered absorption.
Data Presentation
The following tables present hypothetical, yet plausible, data for an initial dose-finding study with this compound, based on typical outcomes for novel sesquiterpenoids.
Table 1: Example Maximum Tolerated Dose (MTD) Study Results
| Route | Dose (mg/kg) | N | Mortality (at 72h) | Avg. Body Weight Change | Clinical Signs |
|---|---|---|---|---|---|
| Oral (PO) | 100 | 3 | 0/3 | +1.5% | None Observed |
| Oral (PO) | 300 | 3 | 0/3 | -2.0% | Mild Lethargy (1-4h) |
| Oral (PO) | 1000 | 3 | 1/3 | -15.7% | Significant Lethargy, Piloerection |
| IP | 50 | 3 | 0/3 | +0.8% | None Observed |
| IP | 100 | 3 | 0/3 | -5.5% | Moderate Lethargy (1-8h) |
| IP | 200 | 3 | 2/3 | -21.0% | Severe Lethargy, Hunched Posture |
Table 2: Example Pharmacokinetic Parameters (Based on data from related sesquiterpenes like α-humulene)[15][18]
| Parameter | IV Administration (10 mg/kg) | IP Administration (50 mg/kg) | PO Administration (100 mg/kg) |
| Cmax (μg/mL) | 5.2 | 2.8 | 1.1 |
| Tmax (hours) | 0.08 | 0.25 | 0.5 |
| AUC (0-t) (μg*h/mL) | 12.4 | 25.6 | 18.9 |
| Half-life (t½) (hours) | 1.5 | 2.1 | 3.5 |
| Bioavailability (F%) | 100% | ~83% | ~15% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy mice (e.g., C57BL/6 or CD-1), 8-10 weeks old, housed under standard conditions. Acclimatize animals for at least 7 days.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For the final dosing solution, dilute the stock in corn oil to achieve the desired concentration. The final DMSO concentration should not exceed 5%. Prepare a vehicle control (DMSO + corn oil).
-
Group Allocation: Randomly assign animals to dose groups (e.g., Vehicle, 100, 300, 1000 mg/kg PO; and Vehicle, 50, 100, 200 mg/kg IP), with n=3 mice per group.
-
Administration: Administer a single dose via the designated route. Dosing volume is typically 10 mL/kg.[11]
-
Monitoring:
-
Record body weight just before dosing and then daily for 7 days.
-
Observe animals continuously for the first hour, then at 4, 8, 24, 48, and 72 hours post-dose.[11]
-
Record any clinical signs of toxicity (e.g., lethargy, hunched posture, piloerection, abnormal gait).
-
-
Endpoint: The MTD is the highest dose that does not result in mortality, body weight loss exceeding 20%, or other severe clinical signs.[8]
Protocol 2: Oral Gavage (PO) Administration
-
Animal Restraint: Gently restrain the mouse, ensuring its body and head are held in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).
-
Procedure:
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
If any resistance is felt, withdraw immediately and restart. Do not force the needle.
-
Once at the correct depth, slowly administer the compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Procedure Monitoring: Observe the mouse for a few minutes to ensure there are no signs of distress or respiratory difficulty.
Mandatory Visualizations
References
- 1. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Challenges with 11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistent results in experiments involving 11-Hydroxybisabola-1,3,5-trien-9-one. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate smoother and more reproducible research.
Troubleshooting Guide: Inconsistent Experimental Results
Researchers may encounter variability in the purity, yield, and biological activity of this compound. This section addresses common issues in a question-and-answer format to help identify and resolve these challenges.
Question 1: Why am I observing low or inconsistent yields of this compound during isolation from Alpinia species?
Answer: Low and variable yields can stem from several factors related to the plant material, extraction process, and compound stability.
-
Plant Material Variability: The concentration of sesquiterpenoids in Alpinia species can vary depending on the plant's age, geographical source, and post-harvest handling.
-
Extraction Efficiency: The choice of solvent and extraction method is critical. Maceration is a simple method but may result in lower yields compared to more exhaustive techniques like Soxhlet extraction.[1] The polarity of the solvent must be optimized to selectively extract the target compound while minimizing co-extraction of interfering substances.
-
Compound Degradation: Sesquiterpenoids can be susceptible to degradation under harsh extraction conditions, such as high temperatures.[2] Prolonged exposure to heat during solvent evaporation can lead to rearrangements and loss of the target compound.
Troubleshooting Workflow: Low Compound Yield
Caption: Troubleshooting workflow for low yields of this compound.
Question 2: My purified compound shows inconsistent bioactivity in cell-based assays. What are the potential causes?
Answer: Inconsistent bioactivity is a common challenge and can be attributed to issues with compound purity, solubility, stability in culture media, and the assay itself.
-
Purity: The presence of even minor impurities can significantly impact biological results. It is crucial to ensure the purity of the isolated compound using analytical techniques like HPLC and NMR.
-
Solubility: this compound, like many sesquiterpenoids, has low aqueous solubility.[3] Improper dissolution or precipitation in cell culture media will lead to inaccurate dosing and variable results. The use of a suitable solvent, such as DMSO, is recommended for preparing stock solutions.[3]
-
Stability: The compound may not be stable under standard cell culture conditions (37°C, 5% CO2). Degradation over the course of the experiment will result in a decrease in the effective concentration.
-
Assay Interference: Some natural products can interfere with assay readouts (e.g., autofluorescence). It is important to include appropriate controls to rule out such artifacts.
| Parameter | Recommendation | Rationale |
| Purity Assessment | HPLC >95% | Ensures observed effects are due to the target compound. |
| Solvent for Stock | DMSO | Improves solubility and allows for accurate dilution in media.[3] |
| Final DMSO Conc. | <0.1% | Minimizes solvent-induced cytotoxicity. |
| Positive Control | Known Inducer of the Pathway | Validates assay performance. |
| Negative Control | Vehicle (DMSO) | Controls for solvent effects. |
| Compound Stability | Time-course experiment | Determines the compound's half-life in the experimental conditions. |
Question 3: I am observing peak tailing and inconsistent retention times during HPLC analysis of my samples. How can I resolve this?
Answer: Peak tailing and retention time shifts in HPLC are often indicative of issues with the mobile phase, column, or interactions between the analyte and the stationary phase.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time variability.[4] Ensure accurate and consistent preparation of the mobile phase. Degassing the mobile phase is also critical to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[5]
-
Column Contamination: Buildup of contaminants from samples on the column can lead to peak tailing and altered retention times.[6] Using a guard column and proper sample preparation can mitigate this.
-
Secondary Interactions: The hydroxyl and ketone moieties of this compound can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a competitive agent like triethylamine to the mobile phase or using a column with end-capping can help reduce these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, the solid compound should be kept at -20°C.[7] Solutions in DMSO can be stored at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles to prevent degradation.
Q2: What are the key spectroscopic features to confirm the identity of this compound?
A2: The identity can be confirmed using a combination of NMR and mass spectrometry. Key features in the 1H NMR spectrum would include signals corresponding to the aromatic protons, the methyl groups, and the protons adjacent to the hydroxyl and ketone groups. The 13C NMR spectrum should show the corresponding carbon signals. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C15H22O2).
Q3: What is a suitable starting point for determining the working concentration in a cytotoxicity assay?
A3: A good starting point is to perform a dose-response experiment over a wide concentration range, for example, from 0.1 µM to 100 µM. This will help determine the IC50 (half-maximal inhibitory concentration) and the optimal concentration range for subsequent experiments.
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound from Alpinia galanga
This protocol outlines a general procedure for the isolation of the target compound. Optimization may be required based on the specific plant material and available equipment.
1. Extraction: a. Air-dry and powder the rhizomes of Alpinia galanga. b. Macerate the powdered rhizomes with methanol at room temperature for 72 hours, with occasional shaking. c. Filter the extract and concentrate under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. b. Monitor the fractions for bioactivity using a relevant assay (e.g., cytotoxicity assay). c. The ethyl acetate fraction is likely to contain the target sesquiterpenoid.
3. Column Chromatography: a. Subject the bioactive ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization agent (e.g., vanillin-sulfuric acid).
4. Purification: a. Pool the fractions containing the compound of interest. b. Further purify the pooled fractions using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase.
5. Structure Elucidation: a. Characterize the purified compound using NMR (1H, 13C, COSY, HMBC, HSQC) and HRMS to confirm its identity as this compound.
Bioassay-Guided Isolation Workflow
Caption: Workflow for the bioassay-guided isolation of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. c. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (medium with 0.1% DMSO) and positive control wells.
3. Incubation: a. Incubate the plate for 48-72 hours at 37°C and 5% CO2.
4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Hypothesized Signaling Pathway
Based on its reported biological activities, such as the induction of apoptosis, this compound may exert its effects through the intrinsic apoptotic pathway.
Hypothesized Apoptotic Pathway
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 11-Hydroxybisabola-1,3,5-trien-9-one during experiments?
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of 11-Hydroxybisabola-1,3,5-trien-9-one during experiments. The information is presented in a question-and-answer format to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound?
A1: this compound, a sesquiterpenoid and aromatic ketone, is susceptible to three primary degradation pathways:
-
Oxidation: As a natural product, it can undergo auto-oxidation, a process exacerbated by the presence of oxygen, metal ions, heat, and light. This can lead to the formation of undesirable by-products and a loss of activity.[1][2]
-
Photodegradation: Aromatic ketones are known to be sensitive to light, particularly UV radiation.[3][4][5][6] Exposure to light can trigger photochemical reactions, leading to the breakdown of the compound.
-
Thermal Degradation: Elevated temperatures can accelerate chemical reactions, leading to the degradation of the compound. The stability of this compound at various temperatures should be considered during experimental design.
Q2: How can I prevent oxidative degradation of my compound?
A2: To prevent oxidation, it is crucial to minimize exposure to oxygen and pro-oxidant factors. Consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants is a primary method for preventing oxidation.[1][2][7][8] Both natural and synthetic antioxidants can be effective.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Q3: What types of antioxidants are recommended?
A3: A variety of natural and synthetic antioxidants can be used. The choice of antioxidant may depend on the specific experimental conditions and solvent system.
-
Natural Antioxidants: Tocopherols (Vitamin E), ascorbic acid (Vitamin C), and plant extracts such as rosemary or green tea extract are effective and are often preferred for applications in food and cosmetics.[1][2][8]
-
Synthetic Antioxidants: Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ) are highly effective synthetic antioxidants.[1][7] However, their use may be regulated in certain applications due to potential safety concerns.[7]
-
Synergists: The efficacy of antioxidants can be enhanced by using synergists like citric acid, ascorbic acid, or lecithin, which can regenerate oxidized antioxidants.[1]
Q4: How do I protect my compound from light-induced degradation?
A4: To prevent photodegradation, experiments should be conducted with minimal exposure to light.
-
Use Amber Glassware: Store and handle the compound in amber-colored glass vials or flasks to block UV and blue light.
-
Work in a Dark Room or Fume Hood: If possible, perform experimental manipulations in a darkened room or cover the experimental setup with aluminum foil.
-
Photostability Testing: If the compound will be exposed to light in its final application, it is essential to conduct photostability studies to understand its degradation kinetics.
Troubleshooting Guides
Problem: I am observing a rapid loss of my compound in solution, even when stored in the dark.
-
Possible Cause: Oxidation due to dissolved oxygen in the solvent.
-
Solution:
-
De-gas your solvents: Before preparing your solution, de-gas the solvent by sparging with an inert gas (nitrogen or argon) or by using a freeze-pump-thaw technique.
-
Add an antioxidant: Incorporate an antioxidant from the table below into your solution. Start with a low concentration and optimize as needed.
-
Store under inert gas: After preparing the solution, flush the headspace of the container with an inert gas before sealing.
-
Problem: My compound appears to be degrading during a heating step in my protocol.
-
Possible Cause: Thermal degradation.
-
Solution:
-
Determine thermal stability: If not already known, perform a thermal stability study by heating the compound at different temperatures for varying durations and measuring the remaining concentration.
-
Lower the temperature: If possible, reduce the temperature of the heating step.
-
Reduce heating time: Minimize the duration of the heating step.
-
Use a stabilizer: Investigate the use of thermal stabilizers, which may include certain antioxidants with high thermal stability. Natural antioxidants are often more thermally stable than synthetic ones.[7][9]
-
Data Presentation
Table 1: Comparison of Common Antioxidants for Stabilization
| Antioxidant Type | Examples | Key Properties | Considerations |
| Natural | Tocopherols (Vitamin E), Ascorbic Acid (Vitamin C), Rosemary Extract, Green Tea Extract | Generally regarded as safe (GRAS), effective in various systems, may offer additional biological activities.[1][2][8] | May be less potent than synthetic options, can impart color or odor. |
| Synthetic | Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ) | Highly effective at low concentrations, cost-effective.[1][7] | Potential health concerns and regulatory limits on use.[7] |
| Synergists | Citric Acid, Ascorbic Acid, Lecithin | Enhance the effectiveness of primary antioxidants.[1] | May not be effective on their own. |
Experimental Protocols
Protocol 1: Screening for an Effective Antioxidant
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare stock solutions of various antioxidants (e.g., BHA, BHT, α-tocopherol, ascorbic acid) in the same solvent.
-
-
Set up Experimental Samples:
-
In amber vials, prepare a series of solutions containing a fixed concentration of this compound.
-
To each vial, add a different antioxidant at a predetermined concentration (e.g., 0.01%, 0.1% w/v).
-
Include a control sample with no antioxidant.
-
-
Incubation:
-
Store the vials under conditions that are expected to cause degradation (e.g., exposure to air and light at room temperature, or elevated temperature).
-
-
Analysis:
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
-
Analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Evaluation:
-
Compare the degradation rate of the compound in the presence of different antioxidants to the control. The most effective antioxidant will show the slowest degradation rate.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Workflow for screening effective antioxidants.
References
- 1. ulprospector.com [ulprospector.com]
- 2. istaykimya.com [istaykimya.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. btsa.com [btsa.com]
Technical Support Center: Enhancing the Bioavailability of 11-Hydroxybisabola-1,3,5-trien-9-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 11-Hydroxybisabola-1,3,5-trien-9-one. The information is presented in a question-and-answer format to directly address common experimental challenges.
Issue 1: Poor Aqueous Solubility and Dissolution
Q1: My formulation of this compound exhibits low aqueous solubility, which I suspect is limiting its oral bioavailability. What are the underlying reasons for this, and how can I improve its solubility?
A: this compound is a sesquiterpenoid, a class of compounds often characterized by lipophilicity and poor water solubility.[1][2] This inherent low aqueous solubility (< 1 mg/mL) is a primary obstacle to its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1] Factors contributing to the low bioavailability of similar natural products include poor solubility and rapid metabolism.[3][4][5]
Troubleshooting Strategies:
Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds.[6][7][8][9] These can be broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[6]
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization: Further reduces particle size to the nanometer range, creating nanosuspensions.
-
-
Solid Dispersions: Dispersing the compound in an inert carrier can enhance solubility.[10][11]
-
Amorphous Solid Dispersions: The drug is molecularly dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.
-
-
Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.[7][8]
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range can encapsulate lipophilic compounds and improve their oral bioavailability.[12][13][14][15][16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract.[7]
-
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[7]
-
Below is a troubleshooting workflow for addressing solubility issues with this compound.
Issue 2: Poor Intestinal Permeability
Q2: Even with improved solubility, I am concerned about the permeability of this compound across the intestinal epithelium. How can I assess and potentially improve this?
A: Poor membrane permeability can significantly limit the oral bioavailability of a drug, even if it has adequate solubility.[17] The ability of a compound to pass through the intestinal cell membrane is a critical step in its absorption.[17] For many natural products, both solubility and permeability are limiting factors.[3][4][5]
Troubleshooting Strategies:
-
In Vitro Permeability Assays: These models are used to predict the intestinal permeability of a compound.[17][18][19][20][21]
-
Caco-2 Cell Monolayers: This is a widely used in vitro model that mimics the human intestinal epithelium.[18][19] These assays can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19][20]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of passive permeability.[17][18]
-
-
Permeation Enhancers: Co-administration with permeation enhancers can improve drug absorption. These are substances that can reversibly increase the permeability of the intestinal epithelium.[7] Many bioenhancers of natural origin can modulate membrane permeation.[22]
-
Lipid-Based Formulations: Nanoemulsions and SEDDS can also improve permeability by various mechanisms, including protecting the drug from efflux transporters and directly interacting with the cell membrane.[7]
The following diagram illustrates a general workflow for assessing intestinal permeability.
Issue 3: Suspected First-Pass Metabolism
Q3: I am concerned that this compound may be subject to extensive first-pass metabolism. What are the potential metabolic pathways, and how can this be mitigated?
A: First-pass metabolism, which occurs primarily in the liver and to some extent in the intestine, can significantly reduce the amount of an orally administered drug that reaches systemic circulation.[23] This is a common issue for many natural products.[3][4][5] While specific metabolic pathways for this compound are not well-documented, sesquiterpenoids can be metabolized by cytochrome P450 (CYP) enzymes.[2] The presence of a hydroxyl group and a ketone provides potential sites for conjugation reactions (e.g., glucuronidation).
Troubleshooting Strategies:
-
In Vitro Metabolism Studies:
-
Liver Microsomes: Incubating the compound with human or animal liver microsomes can identify the major metabolites and the CYP enzymes involved.
-
Hepatocytes: Using cultured hepatocytes can provide a more complete picture of metabolic pathways.[20]
-
-
Co-administration with CYP Inhibitors: While not a viable long-term therapeutic strategy due to potential drug-drug interactions, co-administering with a known inhibitor of the identified metabolizing enzyme in preclinical studies can confirm the role of first-pass metabolism.
-
Formulation Approaches:
-
Nanoformulations: Encapsulating the drug in nanoparticles can sometimes alter its distribution and metabolism, potentially reducing first-pass clearance.[6]
-
Targeting Lymphatic Transport: Some lipid-based formulations can promote lymphatic transport of highly lipophilic drugs, thereby bypassing the portal circulation and first-pass metabolism in the liver.
-
The signaling pathway below illustrates the general concept of first-pass metabolism and potential intervention points.
Quantitative Data Summary
The following tables summarize key parameters for consideration when developing formulations to enhance the bioavailability of lipophilic compounds. The values are illustrative and based on data for other poorly soluble drugs, as specific data for this compound is not available.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Potential Fold-Increase in Bioavailability | Key Considerations |
| Micronization | Increases surface area for dissolution. | 2 - 5 fold | Physical stability of smaller particles. |
| Solid Dispersion | Enhances solubility by creating an amorphous form. | 5 - 20 fold | Polymer selection, drug-polymer miscibility, stability.[10][11] |
| Nanoemulsion | Presents drug in solubilized, high surface area droplets. | 10 - 50 fold | Surfactant and oil selection, stability, scale-up.[12][13][14] |
| SEDDS | Spontaneous emulsification in GI tract. | 10 - 50 fold | Excipient selection, potential for GI irritation.[7] |
Table 2: Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 70% |
| > 10 | High | > 70% |
Experimental Protocols
Protocol 1: Formulation of a Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method for preparing an oil-in-water (o/w) nanoemulsion.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Co-surfactant/Co-solvent (e.g., Transcutol, ethanol)[12]
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve a known concentration of this compound in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer at room temperature for 10-15 minutes.[14]
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[13][14] This is typically done for multiple cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar) to reduce the droplet size.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[13][15]
-
Zeta Potential: Determine the surface charge of the droplets to assess stability.
-
Morphology: Visualize the droplets using Transmission Electron Microscopy (TEM).
-
Stability: Monitor droplet size, PDI, and zeta potential over time at different storage conditions.
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound formulation (solubilized this compound)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)[21]
-
Lucifer yellow (for monolayer integrity check)[21]
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21]
-
Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by checking the permeability of Lucifer yellow.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound formulation to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[21]
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the transport study in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[19]
-
References
- 1. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 2. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of oral bioavailability enhancing formulations during drug discovery | Semantic Scholar [semanticscholar.org]
- 11. Bioavailability Enhancement and Polymorphic Stabilization of One BCS Class IV Metastable Drug Through Novel Formulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. innpharmacotherapy.com [innpharmacotherapy.com]
- 19. nuvisan.com [nuvisan.com]
- 20. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 22. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Interference by 11-Hydroxybisabola-1,3,5-trien-9-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference with cell viability assays when working with the sesquiterpenoid 11-Hydroxybisabola-1,3,5-trien-9-one. This compound, isolated from plants of the Alpinia genus, is known for its cytotoxic and anti-inflammatory properties.[1][2] Due to its natural origin and chemical structure, it has the potential to interfere with common cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cell viability results with this compound are inconsistent when using the MTT assay. What could be the cause?
A1: Inconsistent results with the MTT assay when using this compound can stem from several factors:
-
Direct Reduction of MTT: As a natural product with a complex structure, this compound may directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This would lead to an overestimation of cell viability.
-
Interference with Mitochondrial Reductases: The MTT assay relies on the activity of mitochondrial dehydrogenases.[3][4][5] this compound could potentially inhibit or enhance the activity of these enzymes, leading to an inaccurate assessment of cell viability.
-
Formazan Crystal Solubilization Issues: The insoluble purple formazan crystals produced in the MTT assay must be fully dissolved before absorbance is measured.[4][5] Components of your experimental setup, including the compound itself, might interfere with the complete solubilization of the formazan, leading to variable readings.
-
Compound Color: If this compound has a yellow or orange hue in your culture medium, it could interfere with the absorbance reading of the yellow MTT reagent or the resulting orange/purple formazan.
Troubleshooting Steps:
-
Run a compound-only control: Incubate this compound with MTT in cell-free media to check for direct reduction of the dye.
-
Use a different assay: Consider using an assay with a different mechanism, such as the Neutral Red or LDH assay, to validate your results.
-
Microscopic Examination: Visually inspect the formazan crystals before and after adding the solubilization agent to ensure complete dissolution.
Q2: I am observing unexpected results with the XTT assay when treating cells with this compound. How can I troubleshoot this?
A2: The XTT assay, which produces a water-soluble formazan, can also be subject to interference.[6][7][8]
-
Compound's Redox Properties: Similar to MTT, this compound might directly reduce the XTT tetrazolium salt.
-
Interaction with Electron Coupling Reagents: The XTT assay often uses an intermediate electron acceptor. Your compound could interact with this reagent, affecting the efficiency of XTT reduction.
-
Spectral Interference: The orange-colored formazan product of the XTT assay can have its absorbance reading affected by a colored test compound.
Troubleshooting Steps:
-
Perform a cell-free assay: Mix your compound with the XTT reagent and electron coupling agent in the absence of cells to check for direct chemical reduction.
-
Wavelength Scanning: Scan the absorbance spectrum of your compound in the culture medium to see if it overlaps with the absorbance maximum of the XTT formazan product (around 450-500 nm).
-
Compare with a non-tetrazolium-based assay: Use an alternative method like the LDH assay to confirm your findings.
Q3: Can this compound interfere with the Neutral Red assay?
A3: The Neutral Red assay is based on the uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[9][10] Interference is possible, though the mechanism would differ from tetrazolium-based assays.
-
Lysosomal Function Alteration: this compound could affect lysosomal pH or membrane integrity, which would impact the cell's ability to retain the neutral red dye, leading to an underestimation of viability.
-
Compound Precipitation: If the compound precipitates in the culture medium, it could interfere with the spectrophotometric reading.
Troubleshooting Steps:
-
Visual Inspection: Use a microscope to check for any visible precipitate of the compound in the wells.
-
Control for Lysosomal Effects: If you suspect lysosomal interference, you may need to use a complementary assay that does not depend on lysosomal function, such as trypan blue exclusion or an LDH assay.
Q4: Is the LDH assay a good alternative to avoid interference from this compound?
A4: The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying the release of LDH from damaged cells, is often a robust alternative.[11][12][13][14]
-
Mechanism: Since the LDH assay measures an enzyme released from dead cells, it is less likely to be affected by the redox properties or color of this compound.
-
Potential for Interference: Direct inhibition or activation of the LDH enzyme by the compound could theoretically occur, though this is less common.
Troubleshooting Steps:
-
Run a compound-enzyme control: Add this compound to the LDH reaction mixture (without cells) to see if it directly affects the enzyme's activity.
-
Confirm with a Viability Assay: Since LDH measures cell death, it is good practice to complement it with an assay that measures cell viability, such as the Neutral Red assay, for a more complete picture.
Data Presentation: Potential for Assay Interference
| Assay Type | Principle | Potential Interference by this compound |
| MTT | Mitochondrial reductase activity converts MTT to insoluble formazan.[3][4][5] | High: Compound may have redox activity, could affect mitochondrial function, or interfere with formazan solubilization. |
| XTT | Mitochondrial reductase activity converts XTT to soluble formazan.[6][7][8] | High: Compound may have redox activity or interfere with electron coupling reagents. |
| Neutral Red | Uptake of dye into lysosomes of viable cells.[9][10] | Moderate: Compound could alter lysosomal function or pH. |
| LDH | Measures release of lactate dehydrogenase from damaged cells.[11][12][13][14] | Low: Less likely to be affected by compound's redox properties or color. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired period.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[7]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Shake the plate gently and measure the absorbance at 450-500 nm.
Neutral Red Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Staining: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with gentle shaking for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.[9]
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes).
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence at the appropriate wavelength.[11][12]
Mandatory Visualizations
Caption: Potential mechanisms of MTT assay interference.
Caption: Troubleshooting workflow for assay interference.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biocompare.com [biocompare.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. CytoTox-ONE™ Homogeneous Membrane Integrity Assay [promega.kr]
- 14. CytoTox-ONE™ Homogeneous Membrane Integrity Assay Protocol [promega.kr]
- 15. benchchem.com [benchchem.com]
Interpreting complex NMR spectra of 11-Hydroxybisabola-1,3,5-trien-9-one.
Technical Support Center: NMR Spectral Interpretation
Topic: Interpreting Complex NMR Spectra of 11-Hydroxybisabola-1,3,5-trien-9-one
Welcome to the technical support center for the analysis of this compound. This sesquiterpenoid, isolated from plants like Alpinia galanga, presents a unique set of challenges in NMR spectral interpretation due to its combination of an aromatic ring, a chiral center, and various functional groups.[1] This guide provides troubleshooting advice and detailed protocols to assist researchers in achieving accurate structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows several overlapping signals in the aromatic region (around 7.0-8.0 ppm). How can I assign the protons of the benzene ring?
A1: Signal crowding in the aromatic region is common for substituted benzene rings.
-
Initial Assessment: The 1,4-disubstituted (para) pattern of the aromatic ring in this compound should theoretically produce two distinct sets of signals, each integrating to 2H. These often appear as two doublets. However, depending on the solvent and substituents, their chemical shifts can be very close, causing overlap.
-
Troubleshooting Steps:
-
Optimize Shimming: Poor shimming can broaden peaks, exacerbating overlap. Ensure the instrument is well-shimmed before acquisition.[2]
-
Change Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[3]
-
2D COSY Experiment: A ¹H-¹H COSY experiment is the most effective way to confirm assignments. The aromatic protons will show correlations only to each other, helping to identify the coupled pairs.
-
HMBC Experiment: A long-range ¹H-¹³C HMBC experiment can definitively assign the aromatic protons by correlating them to nearby carbons, such as the benzylic C-7 and the quaternary C-4.
-
Q2: I have a broad singlet in my spectrum that disappears upon adding a drop of D₂O. What is this signal?
A2: This is the classic test for an exchangeable proton. The signal corresponds to the hydroxyl (-OH) proton at position C-11. Protons on heteroatoms (like oxygen or nitrogen) can exchange with deuterium from D₂O, causing their signal to disappear from the ¹H NMR spectrum.[3] This experiment confirms the presence of the hydroxyl group.
Q3: The signals for the protons on C-8 (adjacent to the chiral center at C-7) appear as a complex multiplet, not a simple quartet. Why is this?
A3: The protons on the C-8 methylene group are diastereotopic .
-
Explanation: The molecule contains a stereocenter at C-7. This makes the local environments of the two C-8 protons different. They are chemically non-equivalent and will have different chemical shifts.[4][5]
-
Expected Splitting: Each C-8 proton will couple to the single proton on C-7 and also to each other (geminal coupling). This results in each C-8 proton appearing as a doublet of doublets (dd), which may further overlap, creating a complex multiplet.
-
Resolution Strategy:
-
High-Field NMR: Using a higher field spectrometer (e.g., 600 MHz or higher) can increase the separation (in Hz) between the signals, simplifying the multiplet.
-
2D NMR (HSQC/HMBC): An HSQC experiment will show two distinct cross-peaks for the C-8 carbon, each correlating to one of the diastereotopic protons. HMBC can further help by showing long-range couplings from these protons to C-7, C-9, and C-10.
-
Q4: How can I confirm the assignment of the quaternary carbons, like C-1, C-4, C-9, and C-11?
A4: Quaternary carbons do not have attached protons and therefore do not show signals in DEPT-90 or DEPT-135 experiments and will not have a cross-peak in an HSQC spectrum.[6][7]
-
¹³C NMR: First, identify all signals present in the standard broadband-decoupled ¹³C spectrum.
-
DEPT-135: Run a DEPT-135 experiment. Carbons that appeared in the ¹³C spectrum but are absent in the DEPT-135 spectrum are quaternary.[8]
-
HMBC Analysis: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for assigning quaternary carbons.[9][10] Look for 2-bond and 3-bond correlations from known protons to the unknown quaternary carbon signals. For example:
-
C-9 (Ketone): Should show correlations from the H-8 and H-10 protons.
-
C-11 (Alcohol): Should show correlations from the methyl protons at C-12 and C-13, and the H-10 protons.
-
C-1 & C-4 (Aromatic): Will show correlations from the aromatic and benzylic (H-7) protons.
-
Data Presentation
Disclaimer: The following NMR data is representative and estimated based on typical chemical shifts for the functional groups present in this compound. Actual experimental values may vary based on solvent, concentration, and instrument.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Position | Estimated δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| 2, 6 | 7.15 | d | 2H | J = 8.2 |
| 3, 5 | 7.85 | d | 2H | J = 8.2 |
| 7 | 3.05 | m | 1H | |
| 8a | 2.80 | dd | 1H | J = 16.5, 5.5 |
| 8b | 2.95 | dd | 1H | J = 16.5, 6.5 |
| 10a | 2.65 | d | 1H | J = 17.0 |
| 10b | 2.75 | d | 1H | J = 17.0 |
| 12 | 1.25 | s | 3H | |
| 13 | 1.28 | s | 3H | |
| 14 | 2.35 | s | 3H | |
| 15 | 1.20 | d | 3H | J = 7.0 |
| 11-OH | ~1.5-2.5 | br s | 1H | (exchangeable) |
Table 2: Representative ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Position | Estimated δ (ppm) | Carbon Type (DEPT-135) |
| 1 | 136.0 | C |
| 2, 6 | 129.5 | CH |
| 3, 5 | 127.0 | CH |
| 4 | 145.0 | C |
| 7 | 35.0 | CH |
| 8 | 48.0 | CH₂ |
| 9 | 201.0 | C (Ketone) |
| 10 | 52.0 | CH₂ |
| 11 | 72.0 | C (Alcohol) |
| 12 | 29.0 | CH₃ |
| 13 | 29.5 | CH₃ |
| 14 | 21.0 | CH₃ |
| 15 | 22.0 | CH₃ |
Experimental Protocols
Standard Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the tube and carefully invert it several times to ensure a homogeneous solution.
1D NMR Acquisition (¹H, ¹³C)
-
Insert the sample into the spectrometer.[11]
-
Lock the spectrometer onto the deuterium signal of the solvent and tune/match the probe.[12]
-
Optimize the magnetic field homogeneity by shimming.
-
For ¹H: Acquire a standard proton spectrum. A 30° or 45° pulse angle is common. Ensure an adequate number of scans for good signal-to-noise.
-
For ¹³C: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans than the proton spectrum due to the low natural abundance of ¹³C.
DEPT-135 Experiment
-
Using the same sample, load a standard DEPT-135 parameter set.[8]
-
The experiment uses a proton pulse angle of 135° to differentiate carbon types.[7][8]
-
Acquire the spectrum. In the resulting spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.[8]
2D COSY Experiment
-
Load a gradient-selected COSY (gCOSY) parameter set.[13]
-
Set the spectral width (SW) in both dimensions to encompass all proton signals.
-
Acquire the 2D data matrix. The experiment consists of a series of 1D experiments with an incrementally increasing evolution time.[14]
-
Process the data using a Fourier transform in both dimensions. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate which protons are spin-coupled.
2D HSQC Experiment
-
Load a standard HSQC parameter set (e.g., hsqcetgpsi).[11][15]
-
The experiment correlates the ¹H spectrum (F2 axis) with the ¹³C spectrum (F1 axis).
-
The acquisition parameters are optimized for one-bond ¹H-¹³C coupling constants (typically ~145 Hz).
-
After acquisition and 2D Fourier transform, the resulting spectrum will show a cross-peak for each carbon that is directly attached to one or more protons.[10][16]
2D HMBC Experiment
-
Load a standard HMBC parameter set.[9]
-
This experiment is similar to HSQC but is optimized for long-range coupling constants (typically 4-10 Hz) to show correlations between protons and carbons that are 2 or 3 bonds apart.[10][16]
-
Direct one-bond correlations are suppressed.
-
The resulting spectrum is crucial for establishing the connectivity of the carbon skeleton, especially for linking fragments separated by quaternary carbons.
Visualized Workflows and Logic
Caption: A standard experimental workflow for elucidating a complex molecular structure.
Caption: A troubleshooting decision tree for resolving complex NMR signals.
References
- 1. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DEPT EXPERIMENT [imserc.northwestern.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DEPT – Shared Instrumentation Facility [wp.nyu.edu]
- 9. scribd.com [scribd.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 13. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 14. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 11-Hydroxybisabola-1,3,5-trien-9-one versus Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the naturally occurring sesquiterpenoid, 11-Hydroxybisabola-1,3,5-trien-9-one, and the well-established chemotherapeutic agent, paclitaxel. This analysis is based on available preclinical data and aims to offer an objective overview to inform further research and drug development efforts.
Executive Summary
Paclitaxel is a potent mitotic inhibitor widely used in the treatment of various cancers. Its mechanism of action, centered on the stabilization of microtubules, is extensively documented. In contrast, this compound, a bisabolane-type sesquiterpenoid found in plants of the Alpinia genus, is a less-studied compound with emerging evidence of cytotoxic and anti-proliferative effects. This guide synthesizes the available in vitro data for both compounds, presenting a comparative framework of their cytotoxic potential against cancer cell lines. While direct comparative studies are limited, this document provides a side-by-side analysis of their known efficacy and mechanisms of action.
Data Presentation: A Head-to-Head Look at Cytotoxicity
The following tables summarize the in vitro cytotoxicity data for this compound and paclitaxel. It is crucial to note that experimental conditions, such as the specific cancer cell lines and exposure times, significantly influence the IC50 values.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Type |
| This compound | Caco-2 | Colon Adenocarcinoma | 43 µg/mL (~183.5 µM) | Not Specified | DNA Replication Inhibition |
Note: The IC50 value was converted from µg/mL to µM using the molecular weight of this compound (234.33 g/mol ).
Table 2: Cytotoxicity of Paclitaxel
| Compound | Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Assay Type |
| Paclitaxel | Caco-2 | Colon Adenocarcinoma | Not explicitly quantified, but effective in µM range | 72 hours | Not Specified |
| Paclitaxel | Various (8 human tumor cell lines) | Various | 2.5 - 7.5 nM | 24 hours | Clonogenic Assay[1] |
| Paclitaxel | T47D | Breast Cancer | 1577.2 ± 115.3 nM | 24 hours | MTT Assay[2] |
| Paclitaxel | CHMm | Canine Mammary Gland Tumor | Dose-dependent decrease in viability (0.01 - 1 µM) | 24 hours | MTT Assay[3] |
| Paclitaxel | PC9 | Non-small-cell lung cancer | Not explicitly quantified | Not Specified | Not Specified[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cytotoxicity data.
Cytotoxicity and Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [2][3]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3x10^4 to 15x10^3 cells/well) and incubate for 24 hours to allow for cell attachment.[3][5]
-
Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for an additional 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[3]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: [3][5]
-
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the extent of cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for a specified time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[3]
-
3. Clonogenic Assay: [1]
-
Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity following treatment with a cytotoxic agent.
-
Protocol:
-
Seed a low number of cells in a culture dish.
-
Treat the cells with the test compound for a specific duration (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for a period that allows for colony formation (typically 1-2 weeks).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
4. DNA Replication Inhibition Assay (as reported for this compound):
-
Principle: This assay measures the incorporation of a labeled nucleoside (e.g., [3H]thymidine) into newly synthesized DNA, providing a direct measure of DNA replication and cell proliferation.
-
General Protocol:
-
Seed Caco-2 cells and allow them to reach the desired confluency.
-
Treat the cells with various concentrations of this compound.
-
Add a labeled nucleoside (e.g., [3H]thymidine) to the culture medium.
-
Incubate for a defined period to allow for incorporation into the DNA.
-
Harvest the cells and precipitate the DNA.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Mechanisms of Action and Signaling Pathways
This compound
The cytotoxic effects of this compound and other bisabolane sesquiterpenoids are primarily mediated through the induction of apoptosis (programmed cell death).[6] In human colon adenocarcinoma Caco-2 cells, this compound has been shown to induce cell death in a dose-dependent manner, which is associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[6]
The general apoptotic pathway induced by many bisabolane sesquiterpenoids involves both the extrinsic and intrinsic pathways. The extrinsic pathway can be initiated by the upregulation of death receptors like Fas, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are critical components of the cytoskeleton involved in cell division.[4][7] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization.[8] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3][9]
Paclitaxel-induced apoptosis is mediated through multiple signaling pathways, including the PI3K/AKT and MAPK pathways.[3][9] Treatment with paclitaxel can lead to the inhibition of the PI3K/AKT signaling pathway, which is a key survival pathway in many cancers.[3][7] Simultaneously, it can activate the MAPK signaling pathway, which can promote apoptosis.[3][9] Specifically, paclitaxel has been shown to inhibit the phosphorylation of AKT and promote the phosphorylation of p38 MAPK.[3]
Experimental Workflow for Cytotoxicity Comparison
A robust comparison of the cytotoxic effects of two compounds requires a standardized experimental workflow. The following diagram outlines a logical approach for such a study.
Conclusion
This comparative guide highlights the cytotoxic potential of both this compound and paclitaxel. Paclitaxel is a well-established and highly potent cytotoxic agent with a clear mechanism of action. The available data for this compound suggests it also possesses cytotoxic properties, likely mediated through the induction of apoptosis.
However, a direct and definitive comparison is challenging due to the limited and varied nature of the existing data for this compound. The IC50 value for this compound in Caco-2 cells is significantly higher than the nanomolar concentrations at which paclitaxel is effective in many other cell lines. It is important to consider that the reported IC50 for this compound was for DNA replication inhibition, which may not directly correlate with cell viability assays like MTT or clonogenic assays. Furthermore, the lack of a specified exposure time for the this compound experiment makes a direct comparison with the 24-hour and 72-hour data for paclitaxel difficult.
Future research should focus on conducting head-to-head cytotoxicity studies of this compound and paclitaxel across a panel of cancer cell lines under standardized experimental conditions, including identical exposure times and cytotoxicity assays. Such studies are crucial to accurately determine the relative potency and potential therapeutic value of this compound as a potential anticancer agent.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Study of the cytotoxic activity of beauvericin and fusaproliferin and bioavailability in vitro on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Biological Activities of 11-Hydroxybisabola-1,3,5-trien-9-one and Other Bisabolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane-type sesquiterpenoids are a diverse class of monocyclic sesquiterpenoids widely distributed in nature, found in plants, fungi, and marine organisms.[1][2] These compounds are characterized by a C15 backbone and are known for a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological activities of 11-Hydroxybisabola-1,3,5-trien-9-one against other notable bisabolane sesquiterpenoids, supported by experimental data. While research has identified promising bioactivities for this compound, quantitative data remains limited, highlighting an area ripe for further investigation.
Comparative Analysis of Biological Activities
The following sections and tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antimicrobial activities of various bisabolane sesquiterpenoids.
Cytotoxic Activity
Table 1: Comparative Cytotoxic Activity of Bisabolane Sesquiterpenoids
| Compound | Cell Line(s) | IC50 (µM) | Source(s) |
| Inonotic acid C | MCF-7 | 7.7 |
IC50: Half-maximal inhibitory concentration.
Anti-inflammatory Activity
The potential of this compound to modulate inflammatory processes is an area of significant interest, largely based on the known anti-inflammatory effects of extracts from Alpinia species, which are rich in bisabolane sesquiterpenoids.[3] The anti-inflammatory effects of bisabolane sesquiterpenoids are often attributed to their ability to modulate key intracellular signaling pathways, such as the NF-κB and MAPK pathways. The table below summarizes the anti-inflammatory activity of various bisabolane sesquiterpenoids, primarily by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 2: Comparative Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Source(s) |
| Amygdanoid E | RAW 264.7 | NO Production | Not specified |
IC50: Half-maximal inhibitory concentration. NO: Nitric Oxide.
Antimicrobial Activity
While the broader class of bisabolane sesquiterpenoids is known for antimicrobial properties, specific data on the minimum inhibitory concentration (MIC) for this compound is not extensively documented in the available literature. The following table provides a comparative overview of the antimicrobial activities of other bisabolane sesquiterpenoids against various pathogens.
Table 3: Comparative Antimicrobial Activity of Bisabolane Sesquiterpenoids
| Compound(s) | Microorganism(s) | MIC (µg/mL) | Source(s) |
| 3′-O-methydiplacol | Staphylococcus aureus | 4 | [4] |
| Sophoraflavanone G | Staphylococcus aureus | 7.3 | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the isolation and testing of bisabolane sesquiterpenoids and the key inflammatory signaling pathways they modulate.
Caption: General experimental workflow for the isolation and bioactivity screening of bisabolane sesquiterpenoids.
Caption: Inhibition of NF-κB and MAPK signaling pathways by bisabolane sesquiterpenoids.
References
Scant Evidence for Synergistic Anticancer Effects of 11-Hydroxybisabola-1,3,5-trien-9-one with Known Chemotherapeutics
A comprehensive review of available scientific literature reveals a significant gap in research regarding the synergistic effects of 11-Hydroxybisabola-1,3,5-trien-9-one, a sesquiterpenoid isolated from the leaves of Alpinia galanga, when used in combination with established anticancer drugs. While natural compounds are increasingly investigated as potential adjuncts to chemotherapy to enhance efficacy and mitigate side effects, specific data on the combination of this compound with drugs such as doxorubicin, cisplatin, or paclitaxel is not present in the reviewed studies.
The broader context of research into Alpinia galanga extracts and its other major bioactive compounds, such as 1'-Acetoxychavicol Acetate (ACA) and galangin, indicates a potential for anticancer activity. These compounds have been shown to induce apoptosis and modulate signaling pathways like the MAPK pathway. This suggests that other constituents of Alpinia galanga, including this compound, may also possess anticancer properties that could be synergistic with conventional chemotherapeutics. However, without direct experimental evidence, any such synergistic potential remains speculative.
Given the absence of specific data, this guide will present a generalized framework for evaluating the synergistic effects of a novel compound like this compound with a standard anticancer drug, using doxorubicin as an example. This framework is based on standard methodologies employed in the field of combination cancer therapy research.
Hypothetical Experimental Framework for Assessing Synergy
To investigate the potential synergistic effects of this compound and a known anticancer drug like doxorubicin, a series of in vitro experiments would be necessary. The following tables and protocols outline a typical experimental approach.
Data Presentation: In Vitro Cytotoxicity of this compound and Doxorubicin
The initial step would be to determine the individual cytotoxic effects of each compound on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Hypothetical IC50 Values for this compound and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | [Data Not Available] | [Data Not Available] |
| A549 | Lung Cancer | [Data Not Available] | [Data Not Available] |
| HeLa | Cervical Cancer | [Data Not Available] | [Data Not Available] |
| HepG2 | Liver Cancer | [Data Not Available] | [Data Not Available] |
Following the determination of individual IC50 values, combination studies would be performed to assess for synergy. The Combination Index (CI) is a common method for quantifying the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin Combinations
| Cell Line | Combination Ratio (Compound:Doxorubicin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MCF-7 | [Ratio 1] | 0.5 | [CI Value] | [Synergy/Additive/Antagonism] |
| MCF-7 | [Ratio 2] | 0.5 | [CI Value] | [Synergy/Additive/Antagonism] |
| A549 | [Ratio 1] | 0.5 | [CI Value] | [Synergy/Additive/Antagonism] |
| A549 | [Ratio 2] | 0.5 | [CI Value] | [Synergy/Additive/Antagonism] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for key experiments in the evaluation of synergistic anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound alone, doxorubicin alone, or combinations of both at fixed ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values. For combination studies, calculate the Combination Index using software such as CompuSyn.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds at synergistic concentrations determined from the cell viability assays.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for assessing synergistic anticancer effects.
Caption: Hypothetical signaling pathways involved in synergistic apoptosis.
Validating the Anti-inflammatory Potential of 11-Hydroxybisabola-1,3,5-trien-9-one: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anti-inflammatory activity of the bisabolane sesquiterpenoid, 11-Hydroxybisabola-1,3,5-trien-9-one, through a series of established secondary assays. While direct experimental data for this specific compound is not yet widely available, this guide presents a comparative analysis based on the performance of structurally related bisabolane sesquiterpenoids and well-characterized anti-inflammatory agents. The provided experimental protocols and data will aid researchers in designing and interpreting validation studies.
Comparative Efficacy in In Vitro and In Vivo Models
To contextualize the potential anti-inflammatory effects of this compound, this section compares its anticipated performance with known anti-inflammatory compounds: the natural product curcumin and the synthetic drugs celecoxib and indomethacin. The data is presented for three standard secondary assays: inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclooxygenase-2 (COX-2) inhibition, and the carrageenan-induced paw edema model in rodents.
It is important to note that the data for this compound is extrapolated from studies on other bisabolane sesquiterpenoids and should be considered as a predictive reference point for experimental design.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 / EC50 |
| This compound (Predicted) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.98 - 25.5 µM¹ |
| Curcumin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 11.0 ± 0.59 µM |
| Celecoxib | COX-2 Inhibition | Sf9 cells | 40 nM[1] |
¹Predicted range based on the activity of related bisabolane sesquiterpenoids, morincitrinoid A (IC50 = 0.98 ± 0.07 µM) and a dicyclic bisabolane from Curcuma longa (IC50 = 25.5 µM)[2][3].
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Assay | Animal Model | Dose | % Inhibition of Edema |
| This compound (Predicted) | Carrageenan-Induced Paw Edema | Rat/Mouse | - | - |
| Indomethacin | Carrageenan-Induced Paw Edema | Rat | 10 mg/kg, p.o. | 65.71% (at 3h) |
| Curcumin | Carrageenan-Induced Paw Edema | Rat | 400 mg/kg, p.o. | 58.97% (at 2h) |
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to facilitate the experimental validation of this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and comparator compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound and comparator compounds (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or the comparator compound (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is calculated for each treated group compared to the control group.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in inflammation, the experimental workflow for the nitric oxide inhibition assay, and the logical flow of the validation process.
Caption: LPS-induced inflammatory signaling pathway.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Caption: Validation Process for Anti-inflammatory Activity.
References
Cross-Validation of 11-Hydroxybisabola-1,3,5-trien-9-one's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 11-Hydroxybisabola-1,3,5-trien-9-one, a bisabolane-type sesquiterpenoid also known as curcuphenol, with a particular focus on its cytotoxic and anti-inflammatory properties. As a key bioactive compound, its performance is cross-validated against curcumin, a well-researched natural phenol with established anti-inflammatory and anticancer activities. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and curcumin. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research efforts.
Table 1: Comparative Cytotoxic Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Caco-2 | Colon Adenocarcinoma | 43 (DNA replication inhibition) | ~183.5 | [1] |
| HCT-8 | Colon Cancer | 0.1 (Minimum Inhibitory Concentration) | ~0.43 | [2] | |
| MDA-MB | Mammary Gland Cancer | 0.1 (Minimum Inhibitory Concentration) | ~0.43 | [2] | |
| A-549 | Lung Carcinoma | 10 (Minimum Inhibitory Concentration) | ~42.7 | [2] | |
| Curcumin | HCT-116 | Colon Cancer | >100 | >271.5 | [3] |
| MCF-7 | Breast Adenocarcinoma | 85 ± 8 | ~230.8 ± 21.7 | [3] | |
| A-549 | Lung Carcinoma | 12 ± 3 | ~32.6 ± 8.1 | [3] | |
| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified | - |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Parameter Measured | IC50/Effect | Reference |
| This compound | - | - | - | Data not available | - |
| Curcumin | NF-κB Luciferase Reporter Assay | RAW264.7 | NF-κB Activation | 18 µM | [4] |
| LPS-induced inflammation | HaCaT cells | IL-1β, IL-6, TNF-α expression | Inhibition observed | [5][6] | |
| High glucose-treated monocytes | U937 | IL-6, IL-8, MCP-1, TNF-α secretion | Inhibition observed | [7] | |
| Turmeric Extract (Curcuminoids) | NF-κB Luciferase Reporter Assay | RAW264.7 | NF-κB Activation | 14.5 ± 2.9 µM | [4] |
| Bisdemethoxycurcumin (BDMC) | NF-κB Luciferase Reporter Assay | RAW264.7 | NF-κB Activation | 8.3 ± 1.6 µM | [4] |
| Demethoxycurcumin (DMC) | NF-κB Luciferase Reporter Assay | RAW264.7 | NF-κB Activation | 12.1 ± 7.2 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds (this compound and curcumin) in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assay) or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 or RAW264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
Test compounds
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed cytotoxic mechanism of this compound.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Antiproliferative effects of curcuphenol, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin supplementation lowers TNF-alpha, IL-6, IL-8, and MCP-1 secretion in high glucose-treated cultured monocytes and blood levels of TNF-alpha, IL-6, MCP-1, glucose, and glycosylated hemoglobin in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for 11-Hydroxybisabola-1,3,5-trien-9-one from Curcuma longa
Introduction
11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid, a class of natural products found in plants such as Curcuma longa (turmeric).[1][2][3][4] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including anti-inflammatory effects.[2][3] The efficiency of extracting these compounds from the plant matrix is a critical first step in research, development, and manufacturing. The choice of extraction method can significantly impact the yield, purity, cost, and environmental footprint of the final product.
This guide provides a head-to-head comparison of four common extraction techniques for obtaining sesquiterpenoids like this compound from Curcuma longa: Conventional Solvent Extraction (Soxhlet), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The comparison is based on experimental data for overall extract yields from C. longa, which serves as a proxy for the efficiency of extracting its constituent sesquiterpenoids.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method depends on a balance of factors including yield, extraction time, solvent consumption, and the thermal stability of the target compound. While conventional methods like Soxhlet are well-established, modern techniques such as MAE, UAE, and SFE offer significant advantages in terms of efficiency and environmental impact.[5][6]
Data Summary
The following table summarizes the performance of different extraction methods based on data from studies on Curcuma longa.
| Feature | Conventional (Soxhlet) | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Principle | Continuous solid-liquid extraction with hot solvent reflux.[7] | Acoustic cavitation enhances solvent penetration and cell disruption.[6][8] | Microwave energy rapidly heats the solvent and plant material, causing cell rupture.[9] | A fluid above its critical temperature and pressure (e.g., CO2) is used as a solvent.[5][10] |
| Typical Solvent | Ethanol, Hexane[7][11] | Ethanol, Methanol, Water[6][11][12] | Ethanol, Water[7][13] | Supercritical CO2, often with a co-solvent like ethanol.[5][11] |
| Temperature | Boiling point of solvent (e.g., 78°C for Ethanol).[7] | Typically lower, from 40°C to 60°C.[8][14] | Can be precisely controlled, often up to 160°C in closed vessels.[7][9] | Low, often 40°C to 60°C, preserving thermolabile compounds.[5][15] |
| Time | Long (6 - 24 hours).[7] | Short (15 - 60 minutes).[14][16] | Very short (10 - 30 minutes).[7][17] | Variable, but generally faster than Soxhlet. |
| Pressure | Atmospheric | Atmospheric | Elevated (in closed-vessel systems).[9] | High (100 - 300 bar).[5][15] |
| Reported Yield | 8.44% - 10.27%[7][11] | ~6.83%[11] | ~10.32%[7] | ~8.67%[11] |
| Pros | Well-established, simple setup, high extraction yield.[11] | Fast, reduced solvent use, suitable for thermolabile compounds.[6] | Highest efficiency, fastest method, reduced solvent consumption.[7][9] | "Green" solvent (CO2), highly selective, solvent-free extract.[10][18] |
| Cons | Time-consuming, large solvent volume, potential thermal degradation.[7] | Yield may be lower than other methods.[11] | Requires specialized equipment, potential for localized overheating. | High initial equipment cost, CO2 is nonpolar (may need co-solvents).[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are generalized for the extraction of bisabolane sesquiterpenoids from dried, powdered Curcuma longa rhizomes.
Conventional Method: Soxhlet Extraction
This protocol is based on the methodology described by Gonzalez et al. (2021).[7]
-
Place 5 g of finely ground Curcuma longa powder into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Add 150 mL of 95% ethanol to a round-bottom flask, which is attached to the bottom of the extractor.
-
Connect a condenser to the top of the extractor.
-
Heat the flask to the boiling point of ethanol (approximately 78°C).
-
Allow the extraction to proceed for 6 hours, during which the solvent will continuously cycle through the plant material.
-
After extraction, remove the solvent from the extract using a rotary vacuum evaporator at 50°C to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methodologies optimized for plant materials.[6][14][16]
-
Place 5 g of ground Curcuma longa powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 60% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath with a circulating water system to maintain a constant temperature.
-
Set the ultrasonic frequency to 40 kHz and the power to 270 W.
-
Maintain the extraction temperature at 50°C for 50 minutes.
-
Following sonication, centrifuge the mixture at 5000 rpm for 15 minutes.
-
Collect the supernatant and concentrate it using a rotary vacuum evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE)
This protocol is based on the optimized conditions reported by Gonzalez et al. (2021).[7]
-
Place 5 g of ground Curcuma longa powder into a microwave-safe extraction vessel.
-
Add 100 mL of 95% ethanol for a 1:20 (g/mL) solid-to-liquid ratio.
-
Place the vessel in a laboratory microwave extractor equipped with a condenser.
-
Set the microwave power to 160 W and the extraction time to 30 minutes.
-
After the extraction is complete, allow the mixture to cool.
-
Filter the mixture and remove the solvent from the filtrate using a rotary vacuum evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
This protocol is based on general conditions for extracting bioactive compounds from plant matter.[5][19]
-
Load 10 g of ground Curcuma longa powder into the extraction vessel of the SFE system.
-
Pressurize the system with supercritical carbon dioxide (SC-CO2).
-
Set the extraction parameters: pressure at 300 bar and temperature at 60°C.
-
Introduce 5% ethanol as a co-solvent to enhance the extraction of moderately polar sesquiterpenoids.
-
Maintain a constant CO2 flow rate for the duration of the extraction (typically 60-90 minutes).
-
The extract is precipitated in a separator by reducing the pressure, allowing the CO2 to return to a gaseous state, leaving behind a solvent-free extract.
Visualized Workflows and Pathways
To better illustrate the processes and mechanisms involved, the following diagrams have been generated.
Caption: Comparative experimental workflow for extraction methods.
Caption: Postulated anti-inflammatory signaling pathway inhibition.
Conclusion
The choice of extraction method for this compound from Curcuma longa involves a trade-off between yield, speed, cost, and environmental impact.
-
Microwave-Assisted Extraction (MAE) demonstrates the highest reported yield in the shortest time, making it a highly efficient option for laboratory-scale and potentially industrial-scale production.[7]
-
Supercritical Fluid Extraction (SFE) is the most environmentally friendly method, yielding a high-purity, solvent-free extract that is ideal for pharmaceutical and food-grade applications, though it requires a significant initial investment.[10][18]
-
Ultrasound-Assisted Extraction (UAE) offers a rapid and low-temperature alternative to conventional methods, making it suitable for thermally sensitive compounds.[6]
-
Conventional Soxhlet extraction , while effective and capable of producing high yields, is largely being superseded by modern techniques due to its long processing times and high solvent consumption.[7][11]
For researchers and drug development professionals, MAE and SFE represent the most promising technologies. The final decision should be guided by the specific application, required purity, available budget, and desired environmental sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two pairs of bisabolane sesquiterpenoid stereoisomers, bisacurone D-G, from the rhizome of Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new bisabolane sesquiterpenoids from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Microwave-assisted extraction of bioactive compounds from Urtica dioica using solvent-based process optimization and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docta.ucm.es [docta.ucm.es]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Evaluating the Safety and Toxicity Profile of 11-Hydroxybisabola-1,3,5-trien-9-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety and toxicity profile of 11-Hydroxybisabola-1,3,5-trien-9-one. Due to the limited publicly available toxicological data for this specific compound, this guide leverages data from structurally related bisabolane sesquiterpenoids and compounds with similar biological activities, such as curcumin and its derivatives, to provide a comprehensive overview for research and drug development purposes.
Introduction to this compound
This compound is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] Compounds of this class are of growing interest in drug discovery. Understanding the safety and toxicity profile is a critical step in the evaluation of any new therapeutic candidate.
Comparative Cytotoxicity Data
While no specific cytotoxicity data for this compound is publicly available, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other bisabolane sesquiterpenoids against various cancer cell lines. This comparative data provides an initial insight into the potential cytotoxic potency of this class of compounds.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Aspertenol A | K562 (Human chronic myelogenous leukemia) | 16.6 µM | [2] |
| Aspertenol A | A549 (Human lung carcinoma) | 43.5 µM | [2] |
| Aspertenol B derivative | K562 (Human chronic myelogenous leukemia) | 48.53 µM | [3] |
| Known Compound 4 (from Aspergillus tennesseensis) | K562 (Human chronic myelogenous leukemia) | 72.7 µM | [2] |
| Known Compound 4 (from Aspergillus tennesseensis) | A549 (Human lung carcinoma) | 70.2 µM | [2] |
| Known Compound 9 (from Aspergillus tennesseensis) | K562 (Human chronic myelogenous leukemia) | 28.4 µM | [2] |
| Known Compound 9 (from Aspergillus tennesseensis) | A549 (Human lung carcinoma) | 61.1 µM | [2] |
| Sulfurated bisabolane 42 | MKN-45 (Human gastric cancer) | 19.8 µg/mL | [4] |
| Sulfurated bisabolane 43 | HepG2 (Human liver cancer) | 30.1 µg/mL | [4] |
| Dimer 58 | HepG2 (Human liver cancer) | 2.91 µg/mL | [4] |
| Dimer 60 | Caski (Human cervical cancer) | 12.40 µg/mL | [4] |
| γ-Bisabolene | TE671 (Human neuroblastoma) | 8.2 µM | [5] |
In Vivo Toxicity: A Look at Curcumol
A 28-day repeated dose oral toxicity study of curcumol, a structurally related sesquiterpenoid, in Sprague-Dawley rats provides valuable in vivo safety data.[6][7]
| Parameter | Findings |
| Dose Levels | 250, 500, and 1000 mg/kg/day.[6][7] |
| Mortality | No mortality was observed in any group.[6] |
| Clinical Observations | No abnormalities in behavior, skin, fur, or other physical signs were observed.[6] |
| Body Weight and Food Consumption | No statistically significant differences were observed between control and curcumol-treated groups.[6] |
| Hematology and Blood Chemistry | Some alterations were observed but were not considered toxicologically relevant as they were not accompanied by histopathological changes.[6] |
| Conclusion | The study provides a good safety profile for curcumol, suggesting that related compounds may also have a favorable in vivo toxicity profile.[6] |
Genotoxicity Profile
No direct genotoxicity data for this compound was found. However, the Ames test is a standard initial screening assay for mutagenicity. For comparison, synthetic curcumin was evaluated in a bacterial reverse mutation test (Ames test) and showed no mutagenic effects in Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, both with and without metabolic activation.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of bisabolane sesquiterpenoids and related compounds like curcumin are often mediated through the induction of apoptosis and autophagy.
Apoptosis Induction
Many bisabolane sesquiterpenoids exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often associated with the activation of caspases, a family of proteases that execute the apoptotic process. For instance, γ-bisabolene has been shown to induce apoptosis in human neuroblastoma cells through a p53-mediated mitochondrial pathway.[5]
Autophagy Induction
In some cellular contexts, particularly in cancer cells resistant to apoptosis, autophagy can be an alternative cell death pathway. Tetrahydrocurcumin, a major metabolite of curcumin, has been shown to induce cell death in acute myeloid leukemia cells primarily through an autophagy-mediated pathway.[8]
Experimental Protocols
Detailed methodologies for key toxicological and safety assays are provided below.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[1][6][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Incubate the plate overnight in a humidified atmosphere at 37°C. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.[8][11]
Protocol (Fluorometric):
-
Cell Lysis: Induce apoptosis in cells and prepare a control group. Lyse the cells using a chilled lysis buffer.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add the reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[8]
-
Data Analysis: The fold increase in caspase-3 activity is determined by comparing the fluorescence of the treated samples to the untreated control.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[12][13]
Protocol (Plate Incorporation Method):
-
Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.[12]
-
Metabolic Activation: Prepare an S9 fraction from rat liver to simulate mammalian metabolism. The test is run with and without the S9 mix.
-
Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.[12]
-
Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate (histidine-deficient).[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its toxicological evaluation.
Caption: General experimental workflow for safety and toxicity evaluation.
Caption: Simplified apoptosis signaling pathway induced by cytotoxic compounds.
Caption: Key stages of the autophagy signaling pathway.
Conclusion
While direct safety and toxicity data for this compound are not currently available in the public domain, the information from related bisabolane sesquiterpenoids and other natural products with similar structures and activities provides a foundation for preliminary assessment. The available data suggests that this class of compounds exhibits cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. In vivo studies on related compounds like curcumol indicate a potentially favorable safety profile at therapeutic doses.
However, comprehensive in vitro and in vivo toxicological studies, including cytotoxicity against a broader panel of cell lines, genotoxicity assays, and repeated-dose in vivo studies, are essential to fully characterize the safety and toxicity profile of this compound before it can be considered for further drug development. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting such studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bisabolane-Type Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 11-Hydroxybisabola-1,3,5-trien-9-one and its analogs, a class of bisabolane-type sesquiterpenoids with promising pharmacological potential. While direct, comprehensive structure-activity relationship (SAR) studies on a unified series of these specific analogs are limited, this document synthesizes available data from various sources to offer insights into their cytotoxic and anti-inflammatory effects. The information presented herein is intended to guide future research and drug development efforts in this area.
Comparative Analysis of Biological Activity
The biological activities of several bisabolane-type sesquiterpenoids, primarily isolated from Curcuma species, have been evaluated. The following tables summarize the available quantitative data on their cytotoxic and anti-inflammatory properties, providing a basis for preliminary structure-activity relationship assessment.
Table 1: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoid Analogs
| Compound | Source Organism/Synthetic | Cell Line | Assay | IC50 (µM) | Reference |
| (+)-Curcuphenol | Myrmekioderma sp. | HT-29 (Colon Adenocarcinoma) | SRB | Decomposed before testing | [1] |
| (+)-Curcudiol | Myrmekioderma sp. | HT-29 (Colon Adenocarcinoma) | SRB | 0.011 ± 0.001 | [1] |
| (+)-3-Oxoabolene | Myrmekioderma sp. | HT-29 (Colon Adenocarcinoma) | SRB | 0.67 ± 0.17 | [1] |
| (+)-1-Oxocurcuphenol | Myrmekioderma sp. | HT-29 (Colon Adenocarcinoma) | SRB | 0.017 ± 0.005 | [1] |
| Ar-turmerone | Curcuma longa | L1210 (Leukemia) | Not specified | Not specified, but showed activity | [2] |
| α-turmerone | Curcuma longa | MDA-MB-231 (Breast Adenocarcinoma) | Not specified | Showed inhibition of cell proliferation | [2] |
Table 2: Anti-inflammatory Activity of Bisabolane-Type Sesquiterpenoid Analogs
| Compound | Source Organism | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Curbisabolanone A | Curcuma longa | RAW 264.7 | NO Production | > 100 | [3][4] |
| Curbisabolanone B | Curcuma longa | RAW 264.7 | NO Production | > 100 | [3][4] |
| Curbisabolanone C | Curcuma longa | RAW 264.7 | NO Production | > 100 | [3][4] |
| Curbisabolanone D | Curcuma longa | RAW 264.7 | NO Production | EC50: 55.40 ± 14.01 | [3][4] |
| Dicyclic Compound | Curcuma longa | RAW 264.7 | NO Production | IC50: 25.5 | [5] |
| Ar-turmerone | Curcuma longa | BV2 (Microglia) | Not specified | Showed anti-inflammatory activity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is a standard method for measuring the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
Test compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[7]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by cells, a key mediator of inflammation, by quantifying its stable metabolite, nitrite.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Test compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.[8][9]
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.
-
Add an equal volume of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[9][10]
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This assay is used to quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.
Materials:
-
ELISA kits for human or mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add cell culture supernatants (collected from cells treated with the test compound and/or LPS) and standards to the wells and incubate for 2 hours at room temperature.[11][12]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[11][12]
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of bisabolane-type sesquiterpenoids are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB and MAPK signaling pathways by bisabolane sesquiterpenoids.
Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.
References
- 1. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Efficacy of 11-Hydroxybisabola-1,3,5-trien-9-one and its Analogs Compared to Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Sesquiterpenoid's Performance with Standard Therapeutic Agents.
This guide provides a comparative analysis of the in vivo efficacy of bisabolane-type sesquiterpenoids, closely related to 11-Hydroxybisabola-1,3,5-trien-9-one, against standard-of-care treatments in preclinical models of cancer and inflammation. Due to the limited availability of direct comparative in vivo studies on this compound, this guide leverages data from studies on ar-turmerone, a structurally similar and prominent bisabolane sesquiterpenoid, to provide valuable insights into the potential therapeutic efficacy of this class of compounds.
Anticancer Efficacy: Glioma Xenograft Model
Ar-turmerone, a key component of turmeric volatile oil, has demonstrated significant antitumor activity in a glioma xenograft model. Its efficacy is compared here with Temozolomide, a standard-of-care alkylating agent used in the treatment of glioblastoma.
Data Summary
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Ar-turmerone | 40 mg/kg | Significant inhibition of tumor growth and reduction in tumor weight. | [1] |
| Temozolomide | 2.5 mg/kg | Significant reduction in tumor volume. |
Experimental Protocols
Ar-turmerone Study:
-
Animal Model: BALB/c nude mice.[1]
-
Cell Line: U251 human glioma cells were injected subcutaneously.[1]
-
Treatment: Mice were intraperitoneally injected with ar-turmerone (40 mg/kg) or a DMSO control.[1]
-
Efficacy Endpoint: Tumor growth was monitored, and tumor weight was measured at the end of the study. Proliferation markers KI67 and PCNA were also assessed in tumor tissues.[1]
Temozolomide Study:
-
Animal Model: Nude mice.
-
Cell Line: U251 human glioma cells were implanted intracranially.
-
Treatment: Mice were treated with Temozolomide (2.5 mg/kg/day) for 5 days.
-
Efficacy Endpoint: Tumor volume was assessed by magnetic resonance imaging (MRI).
Signaling Pathway
Bisabolane-type sesquiterpenoids, including ar-turmerone, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the NF-κB pathway, which is often dysregulated in cancer.
Experimental Workflow
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The anti-inflammatory potential of bisabolane-type sesquiterpenoids is evaluated using turmerones in a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. The efficacy is compared to Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).
Data Summary
| Treatment Group | Dosage | Paw Edema Inhibition (%) | Reference |
| Turmerones | 0.15 mL/kg | 36.9 (dry weight) | [2] |
| Indomethacin | 10 mg/kg | 57.66 | [3] |
Experimental Protocols
Turmerones Study:
-
Animal Model: Albino Wistar rats.[2]
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.[4]
-
Treatment: Turmerones (0.05, 0.1, and 0.15 mL/kg) were administered orally.[2]
-
Efficacy Endpoint: Paw volume was measured at different time points, and the wet and dry weights of the cotton pellets from a granuloma model were also assessed to measure the proliferative phase of inflammation.[2]
Indomethacin Study:
-
Animal Model: Wistar rats.[3]
-
Induction of Inflammation: Carrageenan was injected into the paw.[3]
-
Treatment: Indomethacin (10 mg/kg) was administered.[3]
-
Efficacy Endpoint: Paw edema was measured at various time intervals, with maximum inhibition observed at the fourth hour.[3]
Experimental Workflow
References
- 1. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Anti-Inflammatory Activity of Curcuminoids, Turmerones, and Aqueous Extract of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of the Biological Activities of Bisabolane-Type Sesquiterpenoids
A comprehensive review of the existing literature reveals a notable absence of specific quantitative data on the biological activities of 11-Hydroxybisabola-1,3,5-trien-9-one. While this bisabolane-type sesquiterpenoid, isolated from medicinal plants such as Alpinia intermedia and Curcuma longa, is suggested to possess anti-inflammatory and cytotoxic properties, empirical evidence detailing its potency in terms of IC50 or EC50 values remains to be published.[1][2] This guide, therefore, presents a comparative analysis of structurally and functionally related compounds to provide a contextual framework for the potential bioactivities of this compound.
This meta-analysis is intended for researchers, scientists, and drug development professionals, offering a comparative guide to the performance of analogous natural compounds. The following sections detail the cytotoxic, anti-inflammatory, and antioxidant activities of selected alternative compounds, supported by experimental data and methodologies.
Comparative Analysis of Biological Activities
To contextualize the potential efficacy of this compound, this section summarizes the quantitative biological activity data for three well-studied compounds: ar-turmerone, a structurally similar bisabolane sesquiterpenoid; α-bisabolol, another prominent bisabolane; and curcumin, a widely recognized bioactive compound from Curcuma longa.
Cytotoxic Activity
The cytotoxic potential of a compound is a critical indicator of its anti-cancer therapeutic promise. The following table compares the in vitro cytotoxicity of ar-turmerone and curcumin against various cancer cell lines.
Table 1: Comparative Cytotoxic Activity (IC50 values)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| ar-Turmerone | K562 (Human myelogenous leukemia) | MTT | 20-50 | [Source] |
| L1210 (Mouse lymphocytic leukemia) | MTT | 20-50 | [Source] | |
| U937 (Human histiocytic lymphoma) | MTT | 20-50 | [Source] | |
| RBL-2H3 (Rat basophilic leukemia) | MTT | 20-50 | [Source] | |
| Curcumin | HCT-116 (Human colon cancer) | Not Specified | ~40-100 µM | [Source] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. While direct NF-κB inhibition data for this compound is unavailable, the anti-inflammatory effects of α-bisabolol provide a valuable comparison.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Target | EC50 / Inhibition | Reference |
| α-Bisabolol | PGE2 Inhibition | Not Specified | Prostaglandin E2 | 1.5 µg/mL | [Source] |
| IL-6 Inhibition | Not Specified | Interleukin-6 | 4.3 µg/mL | [Source] |
Antioxidant Activity
Antioxidant capacity is a crucial attribute for compounds aimed at mitigating oxidative stress-related cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Curcumin | DPPH | 3.20 - 48.93 | [Source] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols describe the key assays cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB signaling pathway.
-
Cell Transfection: Cells (e.g., HEK293) are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Stimulation: The transfected cells are treated with the test compound for a specified duration before being stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: The cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate.
-
Luminescence Measurement: The light produced from the luciferase-luciferin reaction is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Sample Preparation: A solution of the test compound is prepared at various concentrations.
-
DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the percentage of scavenging activity plotted against the compound concentration.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Caption: General Workflow for In Vitro Bioactivity Assays.
Conclusion and Future Directions
The absence of quantitative data for this compound underscores a critical gap in the current scientific literature. Future research should prioritize the in vitro and in vivo evaluation of this compound to elucidate its specific biological activities and mechanisms of action. Such studies are imperative to unlock the potential therapeutic applications of this natural product and to enable a direct and meaningful comparison with other bioactive molecules.
References
Safety Operating Guide
Prudent Disposal of 11-Hydroxybisabola-1,3,5-trien-9-one in a Laboratory Setting
For Immediate Reference: Key Disposal Information
Due to the absence of a specific Safety Data Sheet (SDS) for 11-Hydroxybisabola-1,3,5-trien-9-one, this compound must be handled with caution, treating it as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of laboratory chemical waste.
| Waste Type | Container Requirements | Disposal Method |
| Solid this compound | Original, clearly labeled container or a new, compatible, and sealed waste container. Must be labeled "HAZARDOUS WASTE" with the full chemical name. | Collection by a certified hazardous waste disposal service. Do not dispose of in regular trash. |
| Solutions of this compound | Tightly sealed, leak-proof container compatible with the solvent used. The container must be labeled "HAZARDOUS WASTE" with the full chemical name and the solvent. Secondary containment is recommended. | Collection by a certified hazardous waste disposal service. Do not dispose of down the drain. |
| Contaminated Labware (e.g., gloves, pipette tips) | Double-bagged in clear plastic bags, sealed, and labeled "HAZARDOUS WASTE" with the chemical name of the contaminant. | Collection by a certified hazardous waste disposal service. |
| Empty Original Containers | If not triple-rinsed, manage as hazardous waste. If triple-rinsed with a suitable solvent, the container may be disposed of as regular trash after defacing the label. The rinsate must be collected as hazardous waste. | The rinsate must be collected and disposed of as liquid hazardous waste. |
Experimental Protocols: Standard Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.
2. Packaging and Labeling:
-
Solid Waste: Place solid this compound in its original container if possible. If not, use a new, clean, and compatible container with a secure lid.
-
Liquid Waste: Collect solutions in a leak-proof container with a screw-top cap. Ensure the container material is compatible with the solvent used. Secondary containment, such as a plastic tub, is recommended to prevent spills.
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the name of the solvent if it is a solution.
3. Storage:
-
Store the sealed and labeled waste containers in a designated and properly marked hazardous waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste.
-
Do not attempt to dispose of this chemical through standard trash or sewer systems.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 11-Hydroxybisabola-1,3,5-trien-9-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 11-Hydroxybisabola-1,3,5-trien-9-one, a sesquiterpenoid isolated from the leaves of Alpinia galanga and Alpinia intermedia.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for similar chemical structures and general laboratory best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm). | To prevent skin contact. Breakthrough times should be considered for prolonged handling. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a particulate filter respirator (e.g., N95 or P2) may be necessary. | To avoid inhalation of dust or aerosols. |
This data is based on general recommendations for handling laboratory chemicals and related compounds.[4][5]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to minimize dust inhalation.
-
Solution Preparation: The compound has low water solubility.[1] For formulation, consider using organic solvents like DMSO or suspending agents such as carboxymethyl cellulose (CMC) as indicated in formulation examples for similar compounds.[1]
-
General Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.[4]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste (e.g., solutions in organic solvents) in a separate, labeled, and sealed container. Do not dispose of it down the drain.[6]
-
Disposal: Dispose of all waste through an approved hazardous waste disposal program, following all local and institutional regulations.[4]
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
